6-(Chloromethyl)benzo[d]oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(chloromethyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLVYGZDSIBRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCl)OC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-(chloromethyl)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 6-(chloromethyl)benzo[d]oxazole, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic pathway, including experimental protocols and quantitative data, to facilitate its application in research and development.
Introduction
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its benzoxazole core is a privileged scaffold found in numerous biologically active molecules. The presence of a reactive chloromethyl group at the 6-position provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives for drug discovery programs. This guide outlines a reliable two-step synthesis of this compound, commencing with the formation of the key intermediate, (benzo[d]oxazol-6-yl)methanol, followed by its chlorination.
Synthetic Pathway Overview
The most direct and efficient synthesis of this compound involves a two-step process:
-
Step 1: Synthesis of (benzo[d]oxazol-6-yl)methanol. This step involves the cyclization of a substituted o-aminophenol, specifically 4-amino-3-hydroxybenzyl alcohol, with a suitable one-carbon source, such as formic acid or its derivatives. This reaction forms the core benzoxazole ring system.
-
Step 2: Chlorination of (benzo[d]oxazol-6-yl)methanol. The hydroxyl group of the intermediate is then converted to a chloro group using a standard chlorinating agent, most commonly thionyl chloride (SOCl₂), to yield the final product.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (benzo[d]oxazol-6-yl)methanol
This procedure details the formation of the benzoxazole ring through the condensation of 4-amino-3-hydroxybenzyl alcohol with formic acid.
Materials:
-
4-Amino-3-hydroxybenzyl alcohol
-
Formic acid (≥95%)
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 4-amino-3-hydroxybenzyl alcohol and an excess of formic acid is heated at reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification of the crude product can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure (benzo[d]oxazol-6-yl)methanol.
Step 2: Synthesis of this compound
This protocol describes the conversion of the hydroxymethyl group of the intermediate to a chloromethyl group using thionyl chloride.
Materials:
-
(Benzo[d]oxazol-6-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
(Benzo[d]oxazol-6-yl)methanol is dissolved in anhydrous dichloromethane and the solution is cooled to 0 °C in an ice bath.
-
Thionyl chloride (typically 1.1 to 1.5 equivalents) is added dropwise to the cooled solution with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is then carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution while maintaining cooling in an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reaction Conditions and Yields for the Synthesis of (benzo[d]oxazol-6-yl)methanol
| Parameter | Value |
| Starting Material | 4-Amino-3-hydroxybenzyl alcohol |
| Reagent | Formic acid |
| Solvent | Toluene (optional, for azeotropic removal of water) |
| Reaction Temperature | Reflux |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 75 - 85% |
Table 2: Reaction Conditions and Yields for the Synthesis of this compound
| Parameter | Value |
| Starting Material | (Benzo[d]oxazol-6-yl)methanol |
| Reagent | Thionyl chloride (SOCl₂) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 80 - 90% |
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of chemical transformations. The key steps and their relationships are illustrated in the following diagram.
Caption: Logical flow of the two-step synthesis.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis of this compound. By following the outlined experimental protocols and considering the provided quantitative data, researchers and drug development professionals can reliably produce this key building block for their research endeavors. The versatility of the chloromethyl group opens up a wide array of possibilities for the development of novel benzoxazole-based therapeutic agents.
An In-depth Technical Guide to 6-(Chloromethyl)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-(Chloromethyl)benzo[d]oxazole, a key intermediate in medicinal chemistry and material science. The benzoxazole core is a prominent scaffold in a variety of pharmacologically active compounds, and the presence of a reactive chloromethyl group at the 6-position makes this molecule a versatile building block for further functionalization.
Core Chemical Properties
This compound is a halogenated heterocyclic compound. Its fundamental properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Reference(s) |
| CAS Number | 1314982-48-3 | [1] |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1] |
| Monoisotopic Mass | 167.0137915 g/mol | [1] |
| Canonical SMILES | ClCC1=CC=C2N=COC2=C1 | [1] |
| InChI Key | YVLVYGZDSIBRAV-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 26 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [1] |
Synthesis and Experimental Protocols
General Synthesis Protocol for Benzoxazole Derivatives
A common synthetic route involves the reaction of an appropriately substituted 2-aminophenol with a functionalized carboxylic acid or acyl chloride.[2][3] For the target molecule, this would involve 4-amino-3-hydroxyphenyl)methanol and a cyclizing agent, followed by chlorination, or more directly, reacting 2-amino-4-(chloromethyl)phenol with a suitable one-carbon source.
A related procedure involves refluxing the reactants in a suitable solvent like dry benzene for several hours.[3][4] The reaction progress can be monitored by thin-layer chromatography (TLC).
Caption: Generalized workflow for the synthesis of benzoxazole derivatives.
Purification and Characterization
Purification: Upon completion of the reaction, the crude product is typically isolated by pouring the reaction mixture into ice-cold water to induce precipitation.[3] The resulting solid can be collected by filtration, washed with a dilute basic solution (e.g., 1% potassium carbonate) and water, and then dried under a vacuum.[3] Further purification is commonly achieved by recrystallization from a suitable solvent such as ethanol.[5]
Characterization: The structure and purity of synthesized benzoxazole derivatives are confirmed using a combination of spectroscopic and analytical techniques.
-
FT-IR Spectroscopy: Infrared spectroscopy is used to identify key functional groups. For benzoxazole derivatives, characteristic peaks include C=N stretching (around 1688–1654 cm⁻¹), C=C aromatic stretching (1496–1452 cm⁻¹), and C-H stretching (3213–2919 cm⁻¹).[2] The presence of the Ar-Cl bond would show a vibration in the 747–740 cm⁻¹ range.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed molecular structure. Aromatic protons in the benzoxazole system typically appear as multiplets in the range of δ 6.85–8.83 ppm.[2] The protons of the key chloromethyl (-CH₂Cl) group would be expected to appear as a singlet, likely deshielded by the adjacent chlorine atom.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the mass spectrum would exhibit characteristic isotopic peaks for the chlorine atom ([M]+ and [M+2] in an approximate 3:1 ratio).[6]
-
Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should align with the theoretical values calculated from the molecular formula (C₈H₆ClNO).[7]
Reactivity and Potential Applications
The chemical reactivity of this compound is dominated by two key features: the benzoxazole ring and the chloromethyl substituent.
-
Reactivity of the Chloromethyl Group: The chloromethyl group is a reactive electrophilic site. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of functional groups (e.g., amines, thiols, azides, cyanides), making it an invaluable intermediate for building more complex molecules.
-
Reactivity of the Benzoxazole Ring: The benzoxazole ring system is generally aromatic and stable. However, the oxazole ring can participate in cycloaddition reactions, such as inverse-electron-demand Diels-Alder reactions, particularly when substituted with electron-withdrawing groups.[8]
Caption: Primary reaction pathways for this compound.
Biological Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are recognized for their broad spectrum of pharmacological activities.[2] This structural motif is present in numerous compounds with demonstrated biological efficacy, including:
-
Antimicrobial and Antifungal Activity: Many benzoxazole derivatives show potent activity against various bacterial and fungal strains.[2]
-
Anticancer Activity: The benzoxazole core is a feature of several compounds investigated for their cytotoxic effects against various cancer cell lines.[2]
-
Anti-inflammatory Activity: Certain derivatives act as non-steroidal anti-inflammatory agents (NSAIDs).[2][3]
-
Other Activities: The scaffold has also been associated with antihistamine, antimycobacterial, and antiviral properties.[2]
The utility of this compound lies in its potential as a starting material to synthesize novel libraries of benzoxazole-containing compounds, which can then be screened for a wide array of biological activities in drug discovery programs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ammanu.edu.jo [ammanu.edu.jo]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jbarbiomed.com [jbarbiomed.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to 6-(Chloromethyl)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-(Chloromethyl)benzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Benzoxazole derivatives are recognized for their wide spectrum of pharmacological activities, serving as crucial intermediates in the development of novel therapeutic agents.[1][2] This guide consolidates key data, experimental methodologies, and conceptual frameworks related to this compound and the broader class of benzoxazoles.
Compound Identification and Properties
This compound is a substituted benzoxazole compound. Its core structure features a fused benzene and oxazole ring system, with a chloromethyl group attached at the 6-position.
CAS Number: 1314982-48-3[3][4]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆ClNO | [3][4] |
| Molecular Weight | 167.59 g/mol | [3] |
| Canonical SMILES | ClCC1=CC=C2N=COC2=C1 | [3] |
| InChI Key | YVLVYGZDSIBRAV-UHFFFAOYSA-N | [3] |
| Appearance | Not specified (typically solid) | |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3] |
| Topological Polar Surface Area | 26 Ų | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 |[3] |
Synthesis and Experimental Protocols
General Experimental Protocol: Synthesis of Benzoxazole Derivatives
This protocol describes a common method for synthesizing the benzoxazole core structure, which involves the condensation and subsequent oxidative cyclization of an o-aminophenol with an aldehyde.
Materials:
-
Substituted o-aminophenol (e.g., 4-amino-3-hydroxyphenyl derivative)
-
Substituted benzaldehyde
-
Oxidizing agent (e.g., Phenyliodoniumbis-trifluoroacetate (PIFA), lead tetraacetate)
-
Solvent (e.g., Ethanol, Dichloromethane)
-
Sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the o-aminophenol derivative (1.0 eq.) and the corresponding aldehyde (1.0 eq.) in the chosen solvent (e.g., ethanol) in a round-bottom flask.[6]
-
Addition of Oxidizing Agent: Add the oxidizing agent (e.g., PIFA, 1.05 eq.) to the mixture.[7]
-
Reaction Conditions: The reaction can be stirred at room temperature, heated to reflux, or subjected to microwave irradiation (e.g., 80°C for 15 minutes) to drive the reaction to completion.[6][7]
-
Work-up: Upon completion (monitored by TLC), quench the reaction with water. Extract the crude product with an organic solvent such as ethyl acetate.[7]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the pure benzoxazole derivative.[5][7]
The diagram below illustrates a generalized workflow for the synthesis and purification of benzoxazole compounds.
Applications in Drug Discovery and Medicinal Chemistry
The benzoxazole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][8] The chloromethyl group on this compound serves as a reactive handle, allowing for its use as a building block to construct more complex molecules for drug development programs.
Anticancer Potential: Benzoxazole derivatives have shown significant promise as anticancer agents.[1][9] Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer cells. A recent study highlighted a novel benzo[d]oxazole derivative, referred to as B3, as a dual inhibitor of two critical immune checkpoint pathways: PD-1/PD-L1 and VISTA.[10]
-
PD-1/PD-L1 Pathway: Programmed cell death protein 1 (PD-1) is a receptor on activated T-cells. When it binds to its ligand (PD-L1), which is often overexpressed on tumor cells, it transmits an inhibitory signal that suppresses T-cell activity, allowing cancer cells to evade the immune system.
-
VISTA Pathway: V-domain Ig Suppressor of T cell Activation (VISTA) is another negative checkpoint regulator that suppresses T-cell function.
By inhibiting both pathways, benzoxazole derivatives can potentially restore the anti-tumor immune response more effectively than single-pathway inhibitors.[10]
The following diagram illustrates the dual inhibitory action of a benzoxazole compound on cancer immune evasion pathways.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, related chloromethylated heterocyclic compounds are often classified as hazardous. For example, 2-(Chloromethyl)-6-methylbenzo[d]oxazole is listed with hazard statement H314 (Causes severe skin burns and eye damage).[11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the supplier's SDS.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. a2bchem.com [a2bchem.com]
- 5. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use [mdpi.com]
- 7. jbarbiomed.com [jbarbiomed.com]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 2-chlorobenzo[d]oxazole-6-carboxylate | 819076-91-0 | Benchchem [benchchem.com]
- 10. Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 143708-33-2|2-(Chloromethyl)-6-methylbenzo[d]oxazole|BLD Pharm [bldpharm.com]
Technical Whitepaper: On the Mechanism of Action of 6-(Chloromethyl)benzo[d]oxazole and its Congeners
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature lacks specific studies detailing the definitive mechanism of action for 6-(Chloromethyl)benzo[d]oxazole. This document, therefore, provides an in-depth analysis of the known biological activities and mechanisms of the broader benzo[d]oxazole chemical class, which serves as a predictive framework for understanding the potential actions of the target compound.
Introduction: The Benzoxazole Scaffold
The benzo[d]oxazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, often considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] This bicyclic, planar molecule is present in numerous natural products and synthetic compounds that exhibit diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The specific biological activity of a benzoxazole derivative is highly dependent on the nature and position of its substituents.
The target molecule, this compound, possesses a key feature: a chloromethyl group at the 6-position. This group is a potential alkylating agent, meaning it can form covalent bonds with nucleophiles found in biological macromolecules such as proteins and DNA. This reactivity could be a critical component of its mechanism, suggesting potential for covalent inhibition of target enzymes or direct interaction with genetic material. However, without specific experimental data, this remains a chemically-informed hypothesis.
Known Mechanisms of Action for the Benzoxazole Class
Research into various benzoxazole derivatives has elucidated several distinct mechanisms of action, which are categorized below.
Anticancer Activity
Many benzoxazole derivatives show significant promise as anticancer agents.[1] The primary mechanisms identified involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
-
Apoptosis Induction & Cell Cycle Arrest: Studies on related compounds, such as methyl 2-chlorobenzo[d]oxazole-6-carboxylate, indicate that their cytotoxic effects against cancer cell lines (e.g., MCF-7 breast cancer) are mediated through the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.[5] This activity is often coupled with cell cycle arrest, particularly at the G2/M phase, which prevents cancer cells from proliferating.[5]
Immunomodulatory Activity
Recent studies have highlighted the role of benzoxazole derivatives as inhibitors of immune checkpoint pathways, which are crucial for regulating T-cell immune responses.
-
Dual PD-1/PD-L1 and VISTA Inhibition: A novel benzoxazole compound was identified as a dual small-molecule inhibitor targeting both the PD-1/PD-L1 and VISTA immune checkpoint pathways.[6] By blocking these interactions, the compound can rescue T-cell immunosuppression and enhance antitumor immunity.[6] The study also showed that the compound could induce the degradation of both PD-L1 and VISTA proteins in tumor cells.[6]
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and several benzoxazole derivatives have been investigated as anti-inflammatory agents.
-
Interleukin-6 (IL-6) Antagonism: Certain synthetic benzoxazoles have demonstrated potent suppressive effects on the IL-6 signaling pathway.[7] They act by inhibiting the IL-6-induced phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[7] This blockade prevents the downstream production of inflammatory cytokines like IFN-γ and IL-17 by T-cells, suggesting a therapeutic benefit for autoimmune and chronic inflammatory diseases.[7]
-
COX-2 Interaction: Molecular modeling studies of other benzoxazole derivatives suggest a strong interaction with the COX-2 enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[8]
Antimicrobial Activity
The benzoxazole scaffold is found in compounds effective against a range of pathogens, including bacteria and fungi.[1][9] The mechanism is generally believed to involve enhanced interaction with microbial targets due to the benzoxazole moiety.[5] Specific proposed mechanisms include:
-
Enzyme Inhibition: Disruption of essential microbial enzymes.
-
Cell Process Disruption: Interference with critical cellular functions.[5]
-
Lipid Transfer Protein Targeting: For antifungal activity, docking studies have implicated the lipid transfer protein sec14p as a potential target.[10]
Methodologies for Elucidating Mechanisms
While specific experimental protocols for this compound are not available, the studies on related compounds utilize a standard set of methodologies to determine biological activity and mechanism of action.
-
In Vitro Cytotoxicity Assays: To determine the anticancer potential, cell lines (e.g., MCF-7, HCT-116) are treated with the compound at various concentrations. Cell viability is measured using assays like MTT or MTS to calculate the IC50 value (the concentration that inhibits 50% of cell growth).[5]
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined using methods like the tube dilution technique against various bacterial (e.g., Bacillus subtilis, Escherichia coli) and fungal (e.g., Candida albicans) strains.[1]
-
Flow Cytometry: This technique is used to analyze the cell cycle distribution of cancer cells after treatment, identifying arrest at specific phases (e.g., G2/M). It can also be used to quantify apoptotic cells using annexin V/propidium iodide staining.
-
Western Blotting: This molecular biology technique is used to detect and quantify specific proteins. In the context of benzoxazoles, it is used to measure the expression levels of pro- and anti-apoptotic proteins (Bax, Bcl-2), caspases, and signaling proteins like STAT3 and its phosphorylated form (p-STAT3).
-
Molecular Docking: Computational studies are performed to predict the binding mode and affinity of the compound with a specific protein target (e.g., COX-2, PD-L1, VISTA).[6][8] This provides insight into potential molecular interactions.
Summary and Future Directions
The benzo[d]oxazole scaffold is a versatile platform for developing pharmacologically active agents. While the precise mechanism of action for this compound remains uninvestigated, the activities of its chemical relatives provide a strong foundation for future research. Based on the literature, it is plausible that this compound could exhibit anticancer, anti-inflammatory, or antimicrobial properties. The presence of the reactive chloromethyl group suggests a potential for covalent interactions with its biological target(s), which could lead to potent and irreversible inhibition.
To elucidate its specific mechanism, a systematic investigation is required, beginning with broad phenotypic screening (e.g., cytotoxicity against a panel of cancer cell lines, antimicrobial screening) followed by target identification and validation studies using the methodologies outlined above. Such research would clarify the therapeutic potential of this specific compound and contribute to the broader understanding of the structure-activity relationships within the versatile benzoxazole class.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 2-chlorobenzo[d]oxazole-6-carboxylate | 819076-91-0 | Benchchem [benchchem.com]
- 6. Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of benzoxazole derivatives as interleukin-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jbarbiomed.com [jbarbiomed.com]
- 10. researchgate.net [researchgate.net]
The Biological Landscape of 6-(Chloromethyl)benzo[d]oxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the biological potential of 6-(chloromethyl)benzo[d]oxazole derivatives and their closely related analogs. While specific data on the 6-(chloromethyl) moiety is emerging, this document consolidates available information on synthesis, biological activities, and mechanisms of action of 6-substituted benzoxazoles to provide a comprehensive resource for researchers in drug discovery and development.
Core Biological Activities
Benzoxazole derivatives are known to possess a diverse range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The nature and position of substituents on the benzoxazole ring play a crucial role in modulating their biological effects.
Immunosuppressive Activity
Recent studies have highlighted the potential of 6-substituted benzoxazole derivatives as immunosuppressive agents. A notable example is the 6-chloro-benzoxazole derivative, PO-296 ([2-(6-chlorobenzo[d]oxazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol]), which has been shown to inhibit the proliferation of activated human T lymphocytes.[1] This activity is particularly relevant for the development of therapeutics for autoimmune diseases.
Table 1: Immunosuppressive Activity of a 6-Chloro-benzoxazole Derivative
| Compound | Target | Biological Effect | Mechanism of Action | Reference |
| PO-296 | Activated T lymphocytes | Inhibition of proliferation | Inhibition of the JAK3/STAT5 signaling pathway | [1] |
Antimicrobial Activity
Derivatives of benzoxazole with substitutions at the 6-position have demonstrated promising antimicrobial properties. For instance, 6-methyl-2-(substituted phenyl)benzoxazoles have been evaluated for their in vitro activity against a panel of bacteria and fungi.[2]
Table 2: Antimicrobial Activity of 6-Methyl-benzoxazole Derivatives
| Compound | Substituent at position 2 | Test Organism | MIC (µg/mL) | Reference |
| 4b | 2,4-dichlorophenyl | Staphylococcus aureus | 12.5 | [2] |
| 4c | 2,4-dinitrophenyl | Staphylococcus aureus | 12.5 | [2] |
| 5a | 2,4-dihydroxyphenyl | Pseudomonas aeruginosa | 25 | [2] |
| 4c | Candida albicans | 12.5 | [2] |
Anticancer Activity
The anticancer potential of benzoxazole derivatives is an area of intense research. While specific data on 6-(chloromethyl) derivatives is limited, studies on related structures, such as 6-amino-2-phenylbenzothiazoles (a closely related heterocyclic system), provide insights into the potential of substitution at the 6-position for developing novel anticancer agents. These compounds have shown moderate antitumor activity against various cancer cell lines.[3]
Table 3: Anticancer Activity of 6-Amino-2-phenylbenzothiazole Derivatives
| Compound | Substituent on 2-phenyl ring | Cancer Cell Line | IC50 (µM) | Reference |
| 17 | 2-fluoro | HEP-2 | 9 | [3] |
| 18 | 3-fluoro | HEP-2 | >10 | [3] |
| 19 | 4-fluoro | HEP-2 | >10 | [3] |
| 17 | MCF-7 | 10 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of benzoxazole derivatives.
General Synthesis of 2,6-disubstituted Benzoxazoles
A common route for the synthesis of 2,6-disubstituted benzoxazoles involves the condensation of a substituted 2-aminophenol with a carboxylic acid or its derivative. For the synthesis of a 6-chlorobenzoxazole precursor, 4-chloro-2-aminophenol is a key starting material.
Synthesis of 4-chloro-2-aminophenol:
This intermediate can be synthesized from p-chlorophenol through nitration followed by reduction.[4]
-
Nitration: p-Chlorophenol is dissolved in a suitable solvent like ethyl acetate. A nitric acid solution is added dropwise at a controlled temperature (20-30°C).
-
Reduction: The resulting 4-chloro-2-nitrophenol is then reduced to 4-chloro-2-aminophenol using methods such as catalytic hydrogenation with a platinum or Raney nickel catalyst, or reduction with iron powder in the presence of an acid.[5][6]
General Procedure for Benzoxazole Ring Formation:
-
A mixture of the appropriate 2-aminophenol (e.g., 4-chloro-2-aminophenol) and a carboxylic acid or aldehyde is heated in the presence of a condensing agent such as polyphosphoric acid (PPA) or under microwave irradiation.[7]
-
Alternatively, the 2-aminophenol can be reacted with an acid chloride in a suitable solvent.
-
The reaction mixture is then worked up by pouring it into water and neutralizing it to precipitate the crude product.
-
The product is purified by recrystallization or column chromatography.
In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent.
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C. The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[3]
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action and research design.
JAK3/STAT5 Signaling Pathway Inhibition
The immunosuppressive activity of the 6-chloro-benzoxazole derivative PO-296 has been attributed to its inhibition of the JAK3/STAT5 signaling pathway, a critical pathway in T-cell proliferation and differentiation.[1]
Caption: Inhibition of the JAK3/STAT5 signaling pathway by a 6-chloro-benzoxazole derivative.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzoxazole derivatives.
Caption: General workflow for synthesis and biological evaluation of benzoxazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105622439A - Production method of 4-chloro-2-aminophenol - Google Patents [patents.google.com]
- 5. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 6. cir-safety.org [cir-safety.org]
- 7. jetir.org [jetir.org]
Spectroscopic Profile of 6-(chloromethyl)benzo[d]oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 6-(chloromethyl)benzo[d]oxazole. Due to the limited availability of published experimental data for this specific compound, this document leverages established principles of spectroscopic analysis and data from closely related benzoxazole derivatives to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented, offering a foundational resource for researchers working with this and similar heterocyclic compounds.
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound this compound serves as a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This guide aims to provide a detailed technical overview of its expected ¹H NMR, ¹³C NMR, IR, and MS data.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2]
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the chloromethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the oxazole ring and the chlorine atom.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzoxazole ring are characteristic of this heterocyclic system.[3][4]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| H-2 | ~8.2 | C-2 | ~152 |
| H-4 | ~7.8 | C-3a | ~141 |
| H-5 | ~7.5 | C-4 | ~111 |
| H-7 | ~7.6 | C-5 | ~125 |
| -CH₂Cl | ~4.8 | C-6 | ~135 |
| C-7 | ~120 | ||
| C-7a | ~150 | ||
| -CH₂Cl | ~45 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5][6] The IR spectrum of this compound is expected to exhibit the following key absorption bands.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| C=N (oxazole ring) | Stretching | 1620-1580 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-O-C (oxazole ring) | Asymmetric Stretching | 1280-1200 |
| C-Cl | Stretching | 800-600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.[7][8][9] For this compound (C₈H₆ClNO), the molecular weight is approximately 167.59 g/mol .
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Interpretation |
| 167/169 | [M]⁺ | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |
| 132 | [M - Cl]⁺ | Loss of a chlorine radical |
| 132 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical |
| 104 | [M - CH₂Cl - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₂Cl]⁺ fragment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[10]
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse-acquire sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[11]
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common method for relatively small, volatile molecules and typically provides detailed fragmentation patterns.[12]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic data for this compound. By combining theoretical predictions with illustrative data from related compounds and detailed experimental protocols, researchers and drug development professionals are better equipped to identify and characterize this important synthetic intermediate. The presented workflow and data tables serve as a practical reference for the spectroscopic analysis of benzoxazole derivatives.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 3. mdpi.com [mdpi.com]
- 4. Benzoxazole(273-53-0) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mse.washington.edu [mse.washington.edu]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. fiveable.me [fiveable.me]
- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Reactivity and Stability of 6-(Chloromethyl)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 6-(Chloromethyl)benzo[d]oxazole. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from studies on analogous chloromethylated heterocyclic and aromatic compounds to provide a robust framework for its application in research and development.
Physicochemical Properties
This compound is a halogenated heterocyclic compound. Its core structure consists of a fused benzene and oxazole ring system, with a reactive chloromethyl group attached to the benzene ring at the 6-position.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1] |
| CAS Number | 1314982-48-3 | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Core Reactivity: The Chloromethyl Group
The primary site of reactivity in this compound is the chloromethyl group. This functional group is analogous to a benzyl chloride, making it susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, and the adjacent benzoxazole ring system can stabilize the transition state of the reaction.
The general reactivity profile involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new covalent bond. This makes this compound a valuable building block for the synthesis of a wide range of substituted benzoxazole derivatives.
Expected Reactivity with Nucleophiles:
| Nucleophile Class | Expected Product | Reaction Conditions |
| Amines (Primary & Secondary) | 6-(Aminomethyl)benzo[d]oxazole derivatives | Typically in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in a polar aprotic solvent (e.g., DMF, acetonitrile) at room temperature to moderate heating. |
| Thiols | 6-(Thioalkylmethyl)benzo[d]oxazole derivatives | Often carried out with a base (e.g., sodium hydride, potassium carbonate) to deprotonate the thiol, forming a more potent thiolate nucleophile. Common solvents include DMF and THF. |
| Alcohols/Phenols | 6-(Alkoxymethyl)benzo[d]oxazole or 6-(Phenoxymethyl)benzo[d]oxazole derivatives | Requires a strong base (e.g., sodium hydride) to generate the alkoxide or phenoxide. Anhydrous conditions are crucial. |
| Cyanide | 6-(Cyanomethyl)benzo[d]oxazole | Nucleophilic substitution using a cyanide salt (e.g., sodium cyanide, potassium cyanide) in a polar aprotic solvent like DMSO or DMF. |
| Azide | 6-(Azidomethyl)benzo[d]oxazole | Reaction with sodium azide in a polar aprotic solvent. This product can be further reduced to the corresponding amine. |
Stability Profile
-
Thermal Stability: Chloromethylated aromatic compounds can be prone to decomposition at elevated temperatures. It is recommended to avoid prolonged heating at high temperatures. Storage at the recommended 2-8°C is crucial to minimize degradation.[1]
-
Hydrolytic Stability: The chloromethyl group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would lead to the formation of 6-(hydroxymethyl)benzo[d]oxazole. Neutral pH conditions are advisable for storage and handling in aqueous media for short periods.
-
Light Sensitivity: While no specific data is available, many complex organic molecules exhibit some degree of light sensitivity. It is good practice to store the compound in a light-resistant container.
-
Oxidative Stability: The benzoxazole ring itself is generally stable to oxidation under normal conditions. However, strong oxidizing agents should be avoided as they could potentially react with the heterocyclic ring or the chloromethyl group.
Likely Degradation Pathway: The primary degradation pathway under ambient, non-inert conditions is likely hydrolysis of the chloromethyl group to the corresponding alcohol, 6-(hydroxymethyl)benzo[d]oxazole.
Experimental Protocols
The following are generalized experimental protocols for common reactions involving this compound, adapted from procedures for similar electrophilic building blocks. Researchers should optimize these conditions for their specific substrates.
General Procedure for Nucleophilic Substitution with an Amine
Objective: To synthesize a 6-(aminomethyl)benzo[d]oxazole derivative.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the amine (1.1 equivalents) to the solution.
-
Add triethylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Nucleophilic Substitution with a Thiol
Objective: To synthesize a 6-(thioalkylmethyl)benzo[d]oxazole derivative.
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0°C, add a solution of the thiol (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0°C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual and practical aspects of working with this compound.
References
Potential Therapeutic Targets of 6-(chloromethyl)benzo[d]oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(chloromethyl)benzo[d]oxazole is a halogenated derivative of the benzoxazole scaffold, a privileged structure in medicinal chemistry. While direct studies on this specific molecule are limited, the broader class of benzoxazole derivatives, particularly those with chloro-substitutions, have demonstrated a wide range of biological activities. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound by examining the activities of structurally related compounds. Key therapeutic areas of interest include anticancer, antimicrobial, and enzyme inhibition, with a notable potential for immunomodulation through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This document provides a comprehensive overview of these potential applications, including quantitative data from related compounds, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Introduction
Benzoxazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties. The fused benzene and oxazole rings provide a rigid scaffold that can be readily functionalized to interact with various biological targets. The introduction of a chloromethyl group at the 6-position of the benzoxazole core is anticipated to modulate the molecule's physicochemical properties, such as lipophilicity and reactivity, potentially enhancing its biological activity and target specificity. This guide explores the therapeutic landscape of this compound by extrapolating from the known biological effects of its analogues.
Potential Therapeutic Areas and Molecular Targets
Based on the activities of structurally similar benzoxazole derivatives, this compound is predicted to have potential applications in the following areas:
-
Anticancer Activity: Benzoxazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.
-
Antimicrobial Activity: The benzoxazole scaffold is a common feature in many antimicrobial agents. Chloro-substituted benzoxazoles, in particular, have shown promising activity against a range of bacterial and fungal pathogens.
-
Enzyme Inhibition: Various benzoxazole derivatives have been identified as potent inhibitors of enzymes such as cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's.
-
Immunomodulation: A significant finding for a 6-chlorobenzoxazole derivative is its ability to inhibit T lymphocyte proliferation by targeting the JAK3/STAT5 signaling pathway, suggesting a potential role in treating autoimmune diseases.
Quantitative Biological Data of Related Benzoxazole Derivatives
To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the biological activities of various chloro-substituted and other relevant benzoxazole derivatives.
Table 1: Anticancer Activity of Chloro-substituted Benzoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(6-chlorobenzo[d]oxazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (PO-296) | Activated human T lymphocytes | Not specified, but significant inhibition of proliferation observed | [1] |
| 4-(Benzo[d]oxazol-2-yl)-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one | Not specified | Not specified, but synthesized for anticancer evaluation | |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Various (NCI-60 panel) | PGI values reported, e.g., 6h showed PGI of 65.12 against SNB-19 |
Table 2: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 2b (a propanoic acid derivative) | Bacillus subtilis | 0.098 | |
| Compound 2b (a propanoic acid derivative) | Other bacteria | 0.098 - 0.78 | |
| Various 2-substituted benzoxazoles | Fusarium oxysporum | Significant activity reported |
Table 3: Enzyme Inhibition by Benzoxazole Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| Benzoxazole-oxadiazole analogue 15 | Acetylcholinesterase (AChE) | 5.80 ± 2.18 | |
| Benzoxazole-oxadiazole analogue 15 | Butyrylcholinesterase (BuChE) | 7.20 ± 2.30 | |
| Benzoxazole-oxadiazole analogue 2 | Acetylcholinesterase (AChE) | 6.40 ± 1.10 | |
| Benzoxazole-oxadiazole analogue 2 | Butyrylcholinesterase (BuChE) | 7.50 ± 1.20 |
Key Signaling Pathway: JAK3/STAT5 Inhibition
A significant potential therapeutic target for 6-chloro-substituted benzoxazoles is the Janus kinase 3 (JAK3)/signal transducer and activator of transcription 5 (STAT5) signaling pathway.[1] This pathway is crucial for T-cell proliferation and differentiation, and its inhibition can lead to immunosuppression. This makes it a promising target for the treatment of autoimmune diseases and organ transplant rejection.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity: Broth Tube Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
Protocol:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial Dilutions: Prepare a series of twofold dilutions of the compound in Mueller-Hinton broth in sterile test tubes.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.
-
Inoculation: Inoculate each tube with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the tubes at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition: Cholinesterase Assay
This assay, based on the Ellman method, measures the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).[4]
Protocol:
-
Reagent Preparation: Prepare phosphate buffer, DTNB solution, enzyme solution (AChE or BChE), and substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide).
-
Assay Mixture: In a 96-well plate, add buffer, DTNB, and the test compound (this compound) at various concentrations.
-
Enzyme Addition: Add the enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding the substrate solution.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition. Determine the IC50 value.
Conclusion
While direct experimental data for this compound is not yet widely available, the extensive research on its structural analogues provides a strong foundation for predicting its therapeutic potential. The key areas of interest—anticancer, antimicrobial, and enzyme inhibition—are well-established for the benzoxazole scaffold. The specific finding that a 6-chlorobenzoxazole derivative targets the JAK3/STAT5 pathway opens a promising avenue for the development of novel immunomodulatory agents. The experimental protocols and data presented in this guide offer a framework for the systematic evaluation of this compound and its derivatives, paving the way for future drug discovery and development efforts. Further investigation is warranted to fully elucidate the specific molecular targets and mechanisms of action of this compound.
References
- 1. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 4. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Notes and Protocols: 6-(Chloromethyl)benzo[d]oxazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Chloromethyl)benzo[d]oxazole is a valuable heterocyclic building block in organic synthesis, particularly in the construction of diverse molecular scaffolds for pharmaceutical and materials science applications. The benzoxazole core is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a reactive chloromethyl group at the 6-position provides a convenient handle for introducing various functionalities through nucleophilic substitution reactions, making it an ideal starting material for the synthesis of compound libraries.
These application notes provide an overview of the utility of this compound in organic synthesis and offer detailed protocols for its derivatization.
Key Applications
The primary utility of this compound lies in its reactivity towards a wide range of nucleophiles. The benzylic chloride is susceptible to displacement, allowing for the formation of new carbon-heteroatom and carbon-carbon bonds. This enables the synthesis of a variety of derivatives with potential biological activities.
Common transformations include:
-
Etherification: Reaction with phenols and alcohols to form the corresponding ether derivatives.
-
Amination: Reaction with primary and secondary amines to yield aminomethyl-benzoxazoles.
-
Thioetherification: Reaction with thiols to produce thioether analogues.
-
Cyanation: Introduction of a nitrile group, which can be further elaborated.
-
Alkylation: Use in Friedel-Crafts type reactions or as an alkylating agent for various nucleophiles.
Derivatives of this compound are being investigated for a range of therapeutic areas due to the diverse pharmacological activities associated with the benzoxazole scaffold.[1][2]
Data Presentation
The following tables summarize quantitative data for representative reactions involving the derivatization of chloromethylated benzoxazole analogues. While specific data for the 6-(chloromethyl) isomer is limited in publicly available literature, the data for analogous isomers (e.g., 2-chloromethyl) provides a strong indication of expected reactivity and yields.
Table 1: Synthesis of N-Substituted Aminomethyl Benzoxazole Derivatives
| Entry | Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Secondary Amine | Benzene | - | Reflux | 6-8 | 30-70 | [1] |
| 2 | Pyrrolidine | THF | - | 50-60 | 0.5-2 | N/A | [3] |
| 3 | Piperidine | THF | - | 50-60 | 0.5-2 | N/A | [3] |
| 4 | Morpholine | THF | - | 50-60 | 0.5-2 | N/A | [3] |
Note: Yields are reported for analogous reactions with other chloromethylated benzoxazole isomers.
Table 2: Synthesis of Thioether Benzoxazole Derivatives
| Entry | Thiol Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzenethiol | DMSO | Cs₂CO₃ | 110 | 24 | High | [4] |
| 2 | Thiophenol | N/A | N/A | N/A | N/A | N/A | [5] |
Note: These represent general conditions for similar transformations.
Experimental Protocols
The following are detailed experimental protocols for key transformations of chloromethylated benzoxazole derivatives, which can be adapted for this compound.
Protocol 1: General Procedure for the Synthesis of N-Substituted Aminomethyl Benzoxazole Derivatives
This protocol is adapted from the synthesis of N-(2-(4-chlorobenzyl)-benzo[d]oxazol-5-yl)-3-substituted-propanamide.[1]
Materials:
-
This compound
-
Appropriate secondary amine (e.g., pyrrolidine, piperidine, morpholine)
-
Dry Benzene
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dry benzene.
-
Add the respective secondary amine (2 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate (amine hydrochloride) forms, filter it off.
-
Wash the organic phase with distilled water to remove any remaining hydrochloride salts.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired N-substituted aminomethyl benzoxazole derivative.
Protocol 2: General Procedure for the Synthesis of Thioether Benzoxazole Derivatives
This protocol is based on the synthesis of 2-(phenylsulfinyl)benzo[d]oxazole derivatives.[4]
Materials:
-
This compound
-
Appropriate thiol (e.g., thiophenol)
-
Cesium Carbonate (Cs₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired thiol (1.5 equivalents), and Cesium Carbonate (2 equivalents).
-
Add DMSO as the solvent.
-
Stir the reaction mixture at 110 °C for 24 hours under an inert atmosphere (e.g., Nitrogen).
-
After cooling to room temperature, dilute the reaction mixture with ethyl ether.
-
Wash the organic phase with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the pure thioether derivative.
Visualizations
Reaction Workflow for Derivatization
Caption: General workflow for the nucleophilic substitution of this compound.
Signaling Pathway Inhibition by Benzoxazole Derivatives
Many benzoxazole derivatives have been shown to inhibit key signaling pathways implicated in disease. For example, some derivatives act as antagonists of interleukin-6 (IL-6) signaling.[6]
Caption: Inhibition of the IL-6/JAK/STAT3 signaling pathway by certain benzoxazole derivatives.
References
- 1. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of N-Substituted 6-(Aminomethyl)benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-substituted 6-(aminomethyl)benzoxazoles, a class of compounds with significant potential in medicinal chemistry and drug discovery. The synthetic strategy is based on a three-stage process: the formation of a key intermediate, 6-formylbenzoxazole, followed by reductive amination to introduce the aminomethyl group, and subsequent N-substitution to yield a diverse library of target compounds.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an N-substituted aminomethyl group at the 6-position of the benzoxazole core can significantly modulate the biological activity and pharmacokinetic properties of these molecules. This protocol outlines a versatile and efficient method for the synthesis of a library of N-substituted 6-(aminomethyl)benzoxazoles, starting from commercially available precursors.
Overall Synthetic Scheme
The synthesis of N-substituted 6-(aminomethyl)benzoxazoles is accomplished through a three-step sequence as illustrated below. The initial step involves the synthesis of the key intermediate, benzoxazole-6-carbaldehyde. This is followed by the crucial reductive amination step to introduce the desired amine functionality. The final step allows for diversification through N-acylation or N-alkylation.
Caption: Overall synthetic workflow for N-substituted 6-(aminomethyl)benzoxazoles.
Experimental Protocols
Stage 1: Synthesis of Benzoxazole-6-carbaldehyde
This stage involves the preparation of the key aldehyde intermediate.
Step 1.1: Reduction of 2-Hydroxy-5-nitrobenzaldehyde
This procedure describes the reduction of the nitro group to an amine, yielding 2-amino-5-hydroxybenzaldehyde.
-
Materials:
-
2-Hydroxy-5-nitrobenzaldehyde
-
Iron powder (Fe)
-
Glacial acetic acid (AcOH)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) to the suspension.
-
Heat the mixture to reflux and add glacial acetic acid (1.0 eq) dropwise.
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-5-hydroxybenzaldehyde, which can be used in the next step without further purification.
-
Step 1.2: Cyclization to form Benzoxazole-6-carbaldehyde
This step involves the formation of the benzoxazole ring.
-
Materials:
-
Crude 2-amino-5-hydroxybenzaldehyde from Step 1.1
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene
-
-
Procedure:
-
To a solution of crude 2-amino-5-hydroxybenzaldehyde (1.0 eq) in toluene, add triethyl orthoformate (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove the ethanol formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure benzoxazole-6-carbaldehyde.
-
Stage 2: Reductive Amination
This stage describes the synthesis of N-substituted 6-(aminomethyl)benzoxazoles from benzoxazole-6-carbaldehyde.
-
Materials:
-
Benzoxazole-6-carbaldehyde
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or Dichloromethane (DCM)
-
Acetic acid (catalytic amount, if necessary)
-
-
Procedure:
-
Dissolve benzoxazole-6-carbaldehyde (1.0 eq) in methanol or DCM.
-
Add the desired primary or secondary amine (1.1 eq).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
If methanol was used as the solvent, concentrate the mixture under reduced pressure. If DCM was used, wash the organic layer with water.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 6-(aminomethyl)benzoxazole.
-
Stage 3: N-Acylation (Example with Acetic Anhydride)
This stage describes the acylation of the secondary amine formed in Stage 2.
-
Materials:
-
N-Substituted 6-(aminomethyl)benzoxazole
-
Acetic anhydride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-substituted 6-(aminomethyl)benzoxazole (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-acyl-N-substituted 6-(aminomethyl)benzoxazole.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the key steps in the synthesis.
Table 1: Synthesis of Benzoxazole-6-carbaldehyde
| Starting Material | Reagents | Solvent | Time (h) | Yield (%) |
| 2-Amino-5-hydroxybenzaldehyde | Triethyl orthoformate, p-TsOH (cat.) | Toluene | 4-6 | 75-85 |
Table 2: Reductive Amination of Benzoxazole-6-carbaldehyde
| Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzylamine | NaBH₄ | Methanol | 4-6 | 80-90 |
| Morpholine | NaBH(OAc)₃ | DCM | 6-8 | 75-85 |
| Cyclopropylamine | NaBH₄ | Methanol | 5-7 | 70-80 |
| Aniline | NaBH(OAc)₃ | DCM | 8-12 | 65-75 |
Table 3: N-Acylation of 6-(Benzylaminomethyl)benzoxazole
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Acetic anhydride | Et₃N | DCM | 2-3 | 90-95 |
| Benzoyl chloride | Pyridine | DCM | 3-4 | 85-90 |
Visualizations
The following diagrams illustrate the key transformations and workflows.
Caption: Workflow for the synthesis of benzoxazole-6-carbaldehyde.
Caption: Signaling pathway for the reductive amination step.
Caption: General workflow for the N-acylation of the aminomethyl group.
Application Notes and Protocols for 6-(chloromethyl)benzo[d]oxazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-(chloromethyl)benzo[d]oxazole as a key building block in medicinal chemistry for the synthesis of novel bioactive molecules. Detailed protocols for the derivatization of this compound and the biological evaluation of its products are outlined, supported by relevant data and visualizations.
Introduction
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] The substitution pattern on the benzoxazole ring plays a crucial role in modulating the biological activity of these derivatives.[1] this compound is a valuable starting material that allows for the introduction of various functional groups at the 6-position of the benzoxazole nucleus, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The reactive chloromethyl group serves as an electrophilic handle for the facile introduction of nucleophiles, leading to a diverse library of 6-substituted methyl benzoxazole derivatives.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value. The electron-withdrawing nature of the benzoxazole ring system can influence the reactivity of the chloromethyl group, making it amenable to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, azides, ethers, and thioethers, each imparting unique physicochemical and biological properties to the resulting molecule.
Derivatives of this compound have been investigated for a range of biological activities:
-
Antimicrobial Agents: Benzoxazole derivatives are known to exhibit broad-spectrum antimicrobial activity.[4][5][6] Modification at the 6-position can lead to compounds with enhanced potency against various bacterial and fungal strains.
-
Anticancer Agents: The benzoxazole scaffold has been identified in several potent anticancer compounds.[7][8] The introduction of specific side chains at the 6-position can modulate the cytotoxic activity and selectivity of these derivatives against various cancer cell lines.
-
Anti-inflammatory Agents: Several benzoxazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.
-
Neuroprotective Agents: Emerging research suggests that certain benzoxazole derivatives may possess neuroprotective effects, making them interesting candidates for the treatment of neurodegenerative diseases.
Experimental Protocols
The following protocols describe the synthesis of key intermediates from this compound and their subsequent biological evaluation.
Synthesis of 6-(azidomethyl)benzo[d]oxazole
The introduction of an azide moiety provides a versatile handle for further chemical modifications, such as "click chemistry" or reduction to an amine.
Reaction Scheme:
Caption: Synthetic route to 6-(azidomethyl)benzo[d]oxazole.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure 6-(azidomethyl)benzo[d]oxazole.
Synthesis of 6-(aminomethyl)benzo[d]oxazole
The amino group is a key functional group in many biologically active molecules, enabling the formation of amides, sulfonamides, and other derivatives.
Reaction Scheme:
Caption: Synthetic route to 6-(aminomethyl)benzo[d]oxazole.
Materials:
-
6-(azidomethyl)benzo[d]oxazole
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve 6-(azidomethyl)benzo[d]oxazole (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 6-(aminomethyl)benzo[d]oxazole. The product can be further purified by crystallization or column chromatography if necessary.
Biological Evaluation Protocols
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Workflow:
Caption: Workflow for MIC determination.
Materials:
-
Synthesized benzoxazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solutions in the appropriate growth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of each microbial strain (adjusted to a specific turbidity, e.g., 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include positive controls (medium with inoculum) and negative controls (medium only), as well as a standard drug control.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay measures the cytotoxic effect of the synthesized compounds on cancer cell lines.
Workflow:
Caption: Workflow for MTT assay.
Materials:
-
Synthesized benzoxazole derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Standard anticancer drug (e.g., doxorubicin)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and the standard drug in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include untreated control wells.
-
Incubate the plates for 48 to 72 hours in a humidified incubator with 5% CO₂ at 37°C.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The quantitative data from the biological assays should be summarized in tables for clear comparison.
Table 1: Antimicrobial Activity of 6-Substituted Methyl Benzoxazole Derivatives (Hypothetical Data)
| Compound ID | Substitution at 6-position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| BZX-NH₂ | -CH₂NH₂ | 16 | 32 | 64 |
| BZX-N₃ | -CH₂N₃ | 64 | >128 | >128 |
| Ciprofloxacin | - | 1 | 0.5 | NA |
| Fluconazole | - | NA | NA | 8 |
Table 2: Anticancer Activity of 6-Substituted Methyl Benzoxazole Derivatives (Hypothetical Data)
| Compound ID | Substitution at 6-position | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| BZX-NH₂ | -CH₂NH₂ | 12.5 | 25.8 |
| BZX-N₃ | -CH₂N₃ | 45.2 | >100 |
| Doxorubicin | - | 0.8 | 1.2 |
Signaling Pathways
While the precise mechanisms of action for novel 6-substituted benzoxazole derivatives need to be elucidated through further studies, some known benzoxazoles exert their effects through specific signaling pathways. For example, anti-inflammatory benzoxazoles may inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines.
Caption: Potential inhibition of the NF-κB pathway by a benzoxazole derivative.
Further investigations, such as Western blotting and reporter gene assays, are required to confirm the specific molecular targets and signaling pathways modulated by novel derivatives of this compound.
References
- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 5. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 6. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.ijresm.com [journal.ijresm.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-Substituted Benzo[d]oxazole Derivatives in Cancer Research
Topic: Application of 6-(chloromethyl)benzo[d]oxazole and its derivatives in cancer research.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction, cell cycle arrest, and enzyme inhibition.[2][3] While specific research on this compound is limited, the closely related compound, Methyl 2-chlorobenzo[d]oxazole-6-carboxylate, has demonstrated notable anticancer activity and serves as a representative for this class of compounds. These application notes provide an overview of its activity and detailed protocols for its evaluation in a research setting.
Data Presentation: In Vitro Anticancer Activity
The cytotoxic effects of Methyl 2-chlorobenzo[d]oxazole-6-carboxylate have been evaluated against human cancer cell lines. The available quantitative data is summarized below.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Methyl 2-chlorobenzo[d]oxazole-6-carboxylate | MCF-7 | Breast Cancer | ~15 | [2] |
| Methyl 2-chlorobenzo[d]oxazole-6-carboxylate | HCT-116 | Colorectal Cancer | Not Specified | [2] |
Mechanism of Action
The primary proposed mechanism of action for Methyl 2-chlorobenzo[d]oxazole-6-carboxylate is the induction of apoptosis and arrest of the cell cycle at the G2/M phase.[2] This dual effect on cancer cells makes it a compound of interest for further investigation. The induction of apoptosis is reportedly mediated through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[2]
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole derivative in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Apoptosis Detection (Annexin V-FITC Assay)
This protocol is for quantifying apoptosis induced by the compound using flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzoxazole derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis
This protocol is for determining the effect of the compound on the cell cycle distribution.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzoxazole derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. Methyl 2-chlorobenzo[d]oxazole-6-carboxylate | 819076-91-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. kumc.edu [kumc.edu]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. nanocellect.com [nanocellect.com]
Development of Novel Inhibitors from 6-(Chloromethyl)benzo[d]oxazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the development of novel inhibitors derived from the versatile benzoxazole scaffold. While specific literature on the direct use of 6-(chloromethyl)benzo[d]oxazole as a starting material for inhibitor synthesis is limited, this collection of notes and protocols details the broader strategies for synthesizing and evaluating benzoxazole-based compounds with a wide range of biological activities. The information presented here serves as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents. Benzoxazole derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, often functioning through the inhibition of key enzymes and signaling pathways.
Introduction to Benzoxazole-Based Inhibitors
The benzoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for the design of potent and selective inhibitors of biological targets. Derivatives of benzoxazole have been reported to exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The development of novel inhibitors from this class of compounds is an active area of research in the pursuit of new therapeutic agents.
General Synthetic Strategies for Benzoxazole Derivatives
While direct derivatization of this compound is not extensively documented, the synthesis of the core benzoxazole structure and its subsequent functionalization are well-established. A common and effective method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.
Protocol 2.1: General Synthesis of 2-Substituted Benzoxazoles
This protocol describes a general method for the synthesis of 2-substituted benzoxazole derivatives, which can be adapted for the preparation of a diverse library of compounds for screening.
Materials:
-
2-Aminophenol
-
Substituted carboxylic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Toluene
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of 2-aminophenol (1.0 eq) in a suitable solvent such as toluene, add the desired substituted carboxylic acid (1.1 eq).
-
Add a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent to the mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzoxazole.
Quantitative Data on Benzoxazole-Based Inhibitors
The following tables summarize the inhibitory activities of various benzoxazole derivatives against different biological targets as reported in the literature. This data provides a valuable reference for structure-activity relationship (SAR) studies and for the design of new, more potent inhibitors.
Table 1: Anticancer Activity of Benzoxazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound 4 | HCT116 (Human Colorectal Carcinoma) | Not Specified | [1] |
| Compound 6 | HCT116 (Human Colorectal Carcinoma) | Not Specified | [1] |
| Compound 25 | HCT116 (Human Colorectal Carcinoma) | Not Specified | [1] |
| Compound 26 | HCT116 (Human Colorectal Carcinoma) | Not Specified | [1] |
Table 2: Antimicrobial Activity of Benzoxazole Derivatives
| Compound ID | Microbial Strain | MIC (µM) | Reference |
| Compound 1 | Candida albicans | 0.34 x 10⁻³ | [3] |
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ | [3] |
| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ | [3] |
| Compound 16 | Klebsiella pneumoniae | 1.22 x 10⁻³ | [3] |
| Compound 19 | Salmonella typhi | 2.40 x 10⁻³ | [3] |
| Compound 19 | Aspergillus niger | 2.40 x 10⁻³ | [3] |
| Compound 20 | Salmonella typhi | 2.40 x 10⁻³ | [3] |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ | [3] |
Experimental Protocols for Biological Assays
Protocol 4.1: In Vitro Anticancer Activity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., 5-fluorouracil).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold TCA and incubate for 1 hour at 4 °C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Protocol 4.2: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Test compounds (dissolved in a suitable solvent)
-
Standard antimicrobial agents (e.g., ofloxacin, fluconazole)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial dilution of the test compounds and standard drugs in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 28 °C for 48 hours for fungi).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a typical workflow for the development of benzoxazole-based inhibitors and a simplified representation of a signaling pathway that could be targeted by such compounds.
Caption: A generalized workflow for the discovery and development of novel inhibitors.
Caption: A simplified signaling pathway targeted by kinase inhibitors.
References
Application Notes and Protocols for the Derivatization of 6-(Chloromethyl)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide to the derivatization of 6-(chloromethyl)benzo[d]oxazole, a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The protocols detailed below focus on the nucleophilic substitution at the reactive chloromethyl group, a key strategy for introducing various functionalities and exploring their therapeutic potential.
Introduction
Benzoxazole and its derivatives are prominent heterocyclic compounds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core serves as a valuable starting material for creating libraries of novel compounds, as the chloromethyl group is readily displaced by a variety of nucleophiles. This allows for the systematic modification of the molecule's structure to enhance its biological activity and pharmacokinetic profile.
General Derivatization Strategy: Nucleophilic Substitution
The primary route for the derivatization of this compound involves the nucleophilic substitution of the chlorine atom. This reaction is typically carried out by treating the starting material with a suitable nucleophile, such as an amine, thiol, or phenol, in the presence of a base and an appropriate solvent.
Below is a generalized reaction scheme and a detailed experimental protocol for this transformation.
General Reaction Scheme:
Caption: General workflow for the nucleophilic substitution of this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-((Arylamino)methyl)benzo[d]oxazole Derivatives
This protocol describes the synthesis of N-substituted-6-(aminomethyl)benzo[d]oxazole derivatives, which have shown potential as anticancer agents.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline, 4-chloroaniline)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80°C for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-((arylamino)methyl)benzo[d]oxazole derivative.
Characterization Data:
The synthesized compounds should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure.
| Compound | R Group (Aniline) | Yield (%) | Melting Point (°C) |
| 1a | 4-Fluorophenyl | 78 | 125-127 |
| 1b | 4-Chlorophenyl | 82 | 138-140 |
| 1c | 4-Methoxyphenyl | 75 | 118-120 |
Protocol 2: Synthesis of 6-((Arylthio)methyl)benzo[d]oxazole Derivatives
This protocol outlines the synthesis of S-substituted-6-(thiomethyl)benzo[d]oxazole derivatives, which are also being investigated for their therapeutic properties.
Materials:
-
This compound
-
Substituted thiophenol (e.g., 4-chlorothiophenol, 4-methylthiophenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0°C, add the substituted thiophenol (1.2 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 6-((arylthio)methyl)benzo[d]oxazole derivative.
Characterization Data:
| Compound | R Group (Thiophenol) | Yield (%) | Physical State |
| 2a | 4-Chlorophenyl | 85 | White solid |
| 2b | 4-Methylphenyl | 88 | Pale yellow oil |
| 2c | 4-Methoxyphenyl | 82 | White solid |
Biological Evaluation: Anticancer Activity
Derivatives of this compound have been evaluated for their in vitro anticancer activity against various human cancer cell lines. The cytotoxicity is typically assessed using the MTT assay.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for the synthesis and anticancer screening of this compound derivatives.
Summary of Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of representative derivatives against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Compound | R Group | IC₅₀ (µM) - MCF-7 | IC₅₀ (µM) - A549 |
| 1a | 4-Fluorophenylamino | 12.5 | 15.2 |
| 1b | 4-Chlorophenylamino | 8.7 | 10.5 |
| 2a | 4-Chlorophenylthio | 15.3 | 18.1 |
| Doxorubicin | (Standard) | 0.8 | 1.2 |
Postulated Signaling Pathway Inhibition
While the exact mechanisms of action for many novel benzoxazole derivatives are still under investigation, a common target for anticancer agents is the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by benzoxazole derivatives.
Conclusion
The derivatization of this compound through nucleophilic substitution offers a facile and efficient route to a wide array of novel compounds with significant therapeutic potential. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore this promising chemical scaffold further in the quest for new and effective therapeutic agents.
Application Notes and Protocols for Coupling Reactions with 6-(chloromethyl)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 6-substituted benzo[d]oxazole derivatives through nucleophilic substitution reactions. 6-(chloromethyl)benzo[d]oxazole serves as a versatile electrophile for coupling with a variety of nucleophiles, including amines, phenols, and thiols. The resulting derivatives are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the benzoxazole scaffold.
Introduction
The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The functionalization at the 6-position of the benzoxazole ring system allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The chloromethyl group at this position is a reactive handle, facilitating the synthesis of diverse libraries of compounds through straightforward nucleophilic substitution reactions. This document outlines protocols for O-alkylation, N-alkylation, and S-alkylation reactions.
Data Presentation: Summary of Coupling Reactions
The following tables summarize the reaction conditions and yields for the coupling of this compound with various nucleophiles.
Table 1: O-Alkylation with Substituted Phenols
| Entry | Phenol Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 2 | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 80 | 12 | 88 |
| 3 | 4-Chlorophenol | K₂CO₃ | Acetonitrile | 80 | 12 | 82 |
| 4 | 4-Nitrophenol | K₂CO₃ | Acetonitrile | 80 | 12 | 75 |
Table 2: N-Alkylation with Amines
| Entry | Amine Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 60 | 8 | 78 |
| 2 | Pyrrolidine | K₂CO₃ | DMF | 60 | 6 | 92 |
| 3 | Morpholine | K₂CO₃ | DMF | 60 | 6 | 90 |
| 4 | Piperidine | K₂CO₃ | DMF | 60 | 6 | 91 |
Table 3: S-Alkylation with Thiols
| Entry | Thiol Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 50 | 4 | 95 |
| 2 | 4-Methylthiophenol | K₂CO₃ | DMF | 50 | 4 | 93 |
| 3 | 4-Chlorothiophenol | K₂CO₃ | DMF | 50 | 4 | 91 |
| 4 | Thiourea | NaH | THF | RT | 3 | 85 |
Experimental Protocols
General Considerations
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh).
Protocol 1: General Procedure for O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol describes the synthesis of 6-(phenoxymethyl)benzo[d]oxazole derivatives.
Materials:
-
This compound
-
Substituted phenol (e.g., phenol, 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the substituted phenol (1.2 mmol) in acetonitrile (20 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired 6-(phenoxymethyl)benzo[d]oxazole derivative.
Protocol 2: General Procedure for N-Alkylation of Amines
This protocol details the synthesis of 6-(aminomethyl)benzo[d]oxazole derivatives.
Materials:
-
This compound
-
Amine (e.g., aniline, pyrrolidine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the amine (1.2 mmol) in DMF (15 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 mmol) in DMF (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure N-alkylated product.
Protocol 3: General Procedure for S-Alkylation of Thiols
This protocol outlines the synthesis of 6-(thiomethyl)benzo[d]oxazole derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the thiol (1.1 mmol) in DMF (15 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 mmol) in DMF (5 mL).
-
Heat the reaction mixture to 50°C and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product via column chromatography to obtain the desired S-alkylated derivative.
Visualizations
Experimental Workflow
Caption: General workflow for nucleophilic substitution reactions of this compound.
Relevant Signaling Pathways
Many benzoxazole derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer and inflammation. Below are simplified diagrams of the VEGFR-2, TNF-α, and IL-6 signaling pathways, which are common targets for such inhibitors.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.[1][2][3][4][5]
TNF-α Signaling Pathway
Caption: Overview of TNF-α signaling through TNFR1, leading to inflammation or apoptosis.[6][7][8][9][10]
IL-6 Signaling Pathway
Caption: The IL-6 classical signaling pathway via JAK/STAT and MAPK activation.[11][12][13][14][15]
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 9. hh.um.es [hh.um.es]
- 10. bosterbio.com [bosterbio.com]
- 11. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Making sense of IL‐6 signalling cues in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. Interleukin 6 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of 6-(chloromethyl)benzo[d]oxazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 6-(chloromethyl)benzo[d]oxazole, a crucial intermediate in the synthesis of various pharmacologically active compounds. The following sections outline common purification techniques, including column chromatography and recrystallization, to obtain high-purity this compound suitable for further synthetic applications and drug development.
Introduction
This compound is a key building block in medicinal chemistry, utilized in the synthesis of compounds with a wide range of biological activities.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in the biological evaluation of the final products. This document provides standardized procedures for the purification of crude this compound, ensuring a high-quality starting material for subsequent research and development.
A general synthetic route to benzoxazole derivatives involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid derivative or aldehyde.[2][3] Potential impurities in the synthesis of this compound may include unreacted starting materials, such as 4-amino-3-hydroxybenzyl alcohol or related precursors, residual reagents, and side-products formed during the cyclization or chlorination steps. The purification methods detailed below are designed to effectively remove these contaminants.
Purification Techniques
Two primary methods for the purification of this compound are column chromatography and recrystallization. The choice of method will depend on the impurity profile and the scale of the reaction.
Column Chromatography
Column chromatography is a highly effective method for separating the target compound from a mixture of impurities. Silica gel is the recommended stationary phase for the purification of benzoxazole derivatives.[4]
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent system. A common eluent system for benzoxazole derivatives is a mixture of petroleum ether and ethyl acetate.[5]
-
Column Packing: Carefully pour the slurry into a glass column, ensuring even packing to avoid air bubbles and channels.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increase the polarity. For benzoxazoles, a gradient of 5% to 25% ethyl acetate in petroleum ether is often effective.[4]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light at 254 nm).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.
Data Presentation:
| Parameter | Value/Range | Reference |
| Stationary Phase | Silica Gel (60-120 mesh) | [4] |
| Mobile Phase | Petroleum Ether / Ethyl Acetate | [5] |
| Elution Gradient | 5% to 25% Ethyl Acetate in Petroleum Ether | [4] |
| Expected Rf | 0.4 - 0.6 (in 30% Ethyl Acetate/Petroleum Ether) | [5] |
| Purity (Post-Column) | >98% (by HPLC) | General Expectation |
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds, particularly effective for removing small amounts of impurities from a relatively pure product.
Experimental Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethyl acetate and petroleum ether is a good starting point.[4] For some benzoxazole derivatives, recrystallization from ethanol is also effective.[6]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation:
| Parameter | Solvent System | Temperature Profile | Expected Recovery |
| Recrystallization | 1-5% Ethyl Acetate in Petroleum Ether | Dissolve at reflux, cool to 0-5 °C | 80-95% |
| Recrystallization | Ethanol (90%) | Dissolve at reflux, cool to 0-5 °C | 75-90% |
Characterization of Purified Product
The purity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), and its identity confirmed by spectroscopic methods.
Expected Analytical Data:
| Technique | Expected Data |
| 1H NMR (CDCl3, 400 MHz) | δ (ppm): ~7.8 (s, 1H, H-2), ~7.6 (d, 1H, H-4), ~7.5 (s, 1H, H-7), ~7.3 (d, 1H, H-5), ~4.7 (s, 2H, -CH2Cl) |
| 13C NMR (CDCl3, 101 MHz) | δ (ppm): ~163, ~151, ~142, ~135, ~125, ~120, ~111, ~45 (-CH2Cl) |
| IR (KBr, cm-1) | ~3050 (Ar C-H), ~1620 (C=N), ~1580, 1450 (Ar C=C), ~1240 (C-O-C), ~750 (C-Cl) |
| Mass Spec (EI) | m/z (%): 167 (M+, 100), 132 (M+ - Cl, ~40) |
| Melting Point | Dependent on purity, expected to be a sharp range for pure compound |
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
Hypothetical Synthesis Pathway
Caption: Hypothetical synthesis pathway for this compound.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jbarbiomed.com [jbarbiomed.com]
- 6. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(chloromethyl)benzo[d]oxazole in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 6-(chloromethyl)benzo[d]oxazole as a key intermediate in the development of novel antimicrobial agents. The information compiled from various scientific sources outlines the synthesis, proposed mechanism of action, and protocols for evaluating the antimicrobial efficacy of its derivatives.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Benzoxazole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial and antifungal properties. The benzoxazole scaffold is a versatile pharmacophore, and its substitution at various positions can lead to compounds with enhanced biological activity. The introduction of a chloromethyl group at the 6-position of the benzoxazole ring offers a reactive handle for further molecular modifications, making this compound a valuable starting material for creating diverse libraries of potential antimicrobial drug candidates.
Synthesis of this compound Derivatives
Further derivatization of the 6-(chloromethyl) group can be achieved through nucleophilic substitution reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).
Experimental Protocols
General Protocol for the Synthesis of 2,6-Disubstituted Benzoxazole Derivatives
This protocol describes a general method for synthesizing benzoxazole derivatives, which can be adapted for the synthesis of derivatives of this compound.
Materials:
-
Substituted 2-aminophenol (e.g., 4-chloro-2-aminophenol for a 6-chloro derivative)
-
Substituted benzoic acid
-
Polyphosphoric acid (PPA) or another suitable condensing agent
-
Ethanol
-
Sodium bicarbonate solution (10%)
-
Ice
Procedure:
-
A mixture of the substituted 2-aminophenol (1 equivalent) and the substituted benzoic acid (1 equivalent) is added to polyphosphoric acid.
-
The reaction mixture is heated with stirring at a temperature typically ranging from 150°C to 200°C for 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice.
-
The acidic mixture is neutralized by the slow addition of a 10% sodium bicarbonate solution until the precipitate is formed.
-
The solid precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure benzoxazole derivative.
Protocol for In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized benzoxazole derivatives against various bacterial and fungal strains.
Materials:
-
Synthesized benzoxazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Grow microbial cultures overnight in their respective broths. Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions with the appropriate broth to achieve a range of test concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a standard drug control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. Growth can be assessed visually or by measuring absorbance. The addition of a viability indicator like resazurin can aid in the determination.
Quantitative Data Summary
While specific MIC values for this compound were not found, the following table summarizes the antimicrobial activity of various benzoxazole derivatives from the literature to provide a comparative context for researchers.
| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |
| 2-Aryl-benzoxazoles | S. aureus | 1.56 - 100 | [1] |
| B. subtilis | 3.12 - 125 | [1] | |
| E. coli | 3.12 - 250 | [1] | |
| P. aeruginosa | 6.25 - 500 | [1] | |
| 5-substituted-2-phenyl-benzoxazoles | S. aureus | 16 - >128 | [2] |
| P. aeruginosa | 16 - >128 | [2] | |
| Benzoxazole-2-thiol derivatives | B. subtilis | 1.14 x 10⁻³ µM | [2] |
| S. typhi | 1.22 x 10⁻³ µM | [2] | |
| C. albicans | 0.34 x 10⁻³ µM | [2] |
Proposed Mechanism of Action
The antimicrobial activity of benzoxazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes. One of the primary proposed targets is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[3] By binding to the ATP-binding site of the GyrB subunit, these compounds can inhibit the enzyme's function, leading to the disruption of DNA supercoiling and ultimately bacterial cell death. The specific interactions and the precise mechanism for this compound derivatives would require further investigation through molecular docking studies and enzymatic assays.
Visualizations
Caption: General synthetic workflow for this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(chloromethyl)benzo[d]oxazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-(chloromethyl)benzo[d]oxazole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the common direct chloromethylation (Blanc-type reaction) and a two-step hydroxymethylation-chlorination approach.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive starting material (benzo[d]oxazole). 2. Insufficiently acidic conditions for the Blanc-type reaction. 3. Low reaction temperature leading to a slow reaction rate. 4. In the two-step method, incomplete conversion of the alcohol to the chloride. | 1. Verify the purity of the starting benzo[d]oxazole via NMR or melting point analysis. 2. Ensure the use of a suitable Lewis acid catalyst (e.g., anhydrous ZnCl₂) and concentrated HCl. 3. Gradually increase the reaction temperature, monitoring for product formation and side reactions. For the Blanc-type reaction, a temperature range of 40-60°C is a common starting point. 4. For the chlorination of (benzo[d]oxazol-6-yl)methanol, consider using a more reactive chlorinating agent like oxalyl chloride with a catalytic amount of DMF, or ensure the thionyl chloride is fresh and used in excess. |
| Formation of a Significant Amount of Diaryl Methane Byproduct | 1. High reaction temperature. 2. High concentration of the chloromethylated product. 3. Use of a highly activating Lewis acid catalyst (e.g., AlCl₃).[1] | 1. Lower the reaction temperature. Diaryl methane formation is often favored at higher temperatures.[1] 2. Use a higher molar ratio of benzo[d]oxazole to the chloromethylating agent to reduce the concentration of the product available for a second reaction. 3. Opt for a milder Lewis acid catalyst, such as zinc chloride (ZnCl₂), over more reactive ones like aluminum chloride (AlCl₃). |
| Formation of Polymeric/Tarry Material | 1. Excessively high reaction temperature. 2. Highly concentrated reaction mixture. 3. Presence of highly activated impurities in the starting material. | 1. Carefully control the reaction temperature and avoid localized overheating. 2. Use an appropriate amount of solvent to maintain a suitable concentration. 3. Purify the starting benzo[d]oxazole before the chloromethylation step. |
| Difficulty in Isolating the Product | 1. Product is an oil or has a low melting point. 2. Presence of impurities that inhibit crystallization. | 1. If the product is an oil, use column chromatography for purification. 2. If crystallization is difficult, try different solvent systems or trituration with a non-polar solvent to induce solidification. Column chromatography may be necessary to remove impurities prior to crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most direct method is the Blanc chloromethylation of benzo[d]oxazole. This involves reacting benzo[d]oxazole with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[2]
Q2: What are the main side products in the Blanc chloromethylation of benzo[d]oxazole?
A2: The primary side product is the diarylmethane derivative, formed by the reaction of the desired this compound with another molecule of benzo[d]oxazole.[1] Additionally, there is a risk of forming the highly carcinogenic bis(chloromethyl) ether as a byproduct.
Q3: How can I minimize the formation of the diarylmethane byproduct?
A3: To minimize diarylmethane formation, it is recommended to use a molar excess of the starting benzo[d]oxazole, maintain a controlled, lower reaction temperature, and use a milder Lewis acid catalyst like zinc chloride.[1]
Q4: Are there alternative methods to direct chloromethylation?
A4: Yes, a common alternative is a two-step process. First, (benzo[d]oxazol-6-yl)methanol is synthesized. This can be achieved by reacting 2-amino-4-methylphenol with a suitable carboxylic acid or its derivative to form 6-methylbenzo[d]oxazole, followed by functionalization of the methyl group, or more directly through formylation of a suitable precursor followed by reduction. The resulting alcohol is then converted to this compound using a chlorinating agent like thionyl chloride or oxalyl chloride.
Q5: What is the preferred position of electrophilic substitution on the benzo[d]oxazole ring?
A5: Electrophilic substitution on the benzoxazole ring tends to occur at the C-6 position.
Q6: What safety precautions should be taken during this synthesis?
A6: The Blanc chloromethylation reaction can produce bis(chloromethyl) ether, which is a potent carcinogen. Therefore, this reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Chlorinating agents like thionyl chloride and oxalyl chloride are corrosive and react violently with water, and should also be handled with care in a fume hood.
Experimental Protocols
Protocol 1: Direct Chloromethylation of Benzo[d]oxazole (Blanc-type Reaction)
This protocol is a general procedure for the chloromethylation of an aromatic compound and should be optimized for benzo[d]oxazole.
Reagents and Materials:
-
Benzo[d]oxazole
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Dichloromethane (or another suitable solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzo[d]oxazole and paraformaldehyde.
-
Add the solvent (e.g., dichloromethane) and cool the mixture in an ice bath.
-
Carefully add anhydrous zinc chloride to the stirred mixture.
-
Slowly add concentrated hydrochloric acid dropwise to the cooled and stirred mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may require gentle heating (e.g., 40-60°C) to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by carefully adding it to a beaker of crushed ice and water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Two-Step Synthesis via (Benzo[d]oxazol-6-yl)methanol
Step 2a: Synthesis of 6-Methylbenzo[d]oxazole
This is a representative procedure for the formation of a substituted benzoxazole.
Reagents and Materials:
-
2-Amino-4-methylphenol
-
Triethyl orthoformate
-
Catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 2-amino-4-methylphenol, triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the ethanol byproduct in the Dean-Stark trap.
-
Continue to reflux until no more ethanol is collected.
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
(Note: This is one of several methods to synthesize the benzoxazole core. Other methods include the reaction of 2-aminophenols with aldehydes or carboxylic acids.[3])
Step 2b: Conversion of 6-Methylbenzo[d]oxazole to (Benzo[d]oxazol-6-yl)methanol
(This step would typically involve radical bromination of the methyl group followed by hydrolysis. A more direct synthesis of the hydroxymethyl derivative may be possible through other routes not detailed in the search results.)
Step 2c: Chlorination of (Benzo[d]oxazol-6-yl)methanol
Reagents and Materials:
-
(Benzo[d]oxazol-6-yl)methanol
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
Dichloromethane (anhydrous)
-
Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve (benzo[d]oxazol-6-yl)methanol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
If using oxalyl chloride, add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization.
Data Presentation
| Parameter | Direct Chloromethylation (Blanc-type) | Two-Step Method (Hydroxymethylation-Chlorination) |
| Starting Material | Benzo[d]oxazole | 2-Amino-4-methylphenol (or other suitable precursor) |
| Key Reagents | Formaldehyde, HCl, ZnCl₂ | 1. Triethyl orthoformate, p-TSA 2. SOCl₂ or (COCl)₂ |
| Typical Temperature | 40 - 60 °C | 1. Reflux 2. 0 °C to Room Temperature |
| Common Side Products | Diaryl Methane, Bis(chloromethyl) ether | Potential for over-oxidation or side reactions during functionalization of the methyl group. Incomplete chlorination. |
| Yield | Moderate (highly dependent on conditions) | Potentially higher and more controlled |
| Key Advantage | Direct, one-step process | Avoids harsh conditions of direct chloromethylation and formation of carcinogenic byproducts. Potentially higher selectivity and yield. |
| Key Disadvantage | Formation of byproducts, use of carcinogenic reagents | Multi-step process |
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. Benzoxazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 6-(chloromethyl)benzo[d]oxazole
Welcome to the technical support center for the synthesis of 6-(chloromethyl)benzo[d]oxazole. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the cyclization of a suitable 2-aminophenol precursor.
Q1: My reaction to form the 2-amino-4-(chloromethyl)phenol precursor from 2-amino-4-methylphenol is yielding multiple products, and the purity is low. What are the likely side reactions?
A1: The direct chlorination of the methyl group on 2-amino-4-methylphenol is a common route, but it can be prone to several side reactions:
-
Over-chlorination: The aromatic ring is activated by the amino and hydroxyl groups, making it susceptible to electrophilic substitution. This can lead to the formation of ring-chlorinated byproducts, such as 2-amino-3-chloro-4-(chloromethyl)phenol or 2-amino-5-chloro-4-(chloromethyl)phenol.
-
Oxidation: Aminophenols are sensitive to oxidation, which can lead to the formation of colored impurities and polymeric materials, especially in the presence of certain reagents or air.
-
Incomplete Reaction: The reaction may not go to completion, leaving unreacted 2-amino-4-methylphenol in your crude product.
Troubleshooting:
-
Control Stoichiometry: Use a precise stoichiometry of the chlorinating agent. An excess will favor over-chlorination.
-
Temperature Control: Maintain a low reaction temperature to minimize side reactions.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purification: The crude precursor should be purified before the cyclization step. Column chromatography is often effective.
Q2: During the cyclization of 2-amino-4-(chloromethyl)phenol with formic acid (or a derivative), I'm not getting the desired benzoxazole. What could be the issue?
A2: The cyclization step is critical, and several issues can prevent the formation of the benzoxazole ring:
-
Incomplete Cyclization: The reaction may stall at the intermediate N-formyl-2-amino-4-(chloromethyl)phenol. This is more likely if the reaction time is too short or the temperature is too low.
-
O-Formylation: The phenolic hydroxyl group can be formylated instead of the amino group. This O-formyl product will not cyclize to the desired benzoxazole.
-
Hydrolysis of Reagents: If using a water-sensitive cyclizing agent like an orthoformate, ensure your solvent and glassware are dry.
Troubleshooting:
-
Reaction Conditions: Ensure adequate reaction time and temperature. Dehydration conditions are often necessary to drive the cyclization to completion.
-
Choice of Reagent: Using a reagent like triethyl orthoformate can favor the desired reaction pathway.
-
Monitoring: Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and the formation of the product and any intermediates.
Q3: My final product, this compound, appears to be impure, and the yield is lower than expected. I suspect dimerization or polymerization. How can I address this?
A3: The chloromethyl group is reactive and can lead to the formation of dimers or polymers, especially at elevated temperatures or in the presence of nucleophiles.
-
Dimerization: Two molecules of this compound can react with each other, or one molecule can react with the starting aminophenol.
-
Polymerization: Extensive intermolecular reactions can lead to the formation of polymeric material.
Troubleshooting:
-
Temperature Control: Avoid excessive heat during the reaction and work-up.
-
Prompt Isolation: Isolate the product as soon as the reaction is complete to minimize the time it is exposed to conditions that favor side reactions.
-
Purification: Use purification techniques that do not require high temperatures, such as column chromatography with a suitable eluent system. Recrystallization from an appropriate solvent can also be effective.
Data Presentation
While specific quantitative data for side reactions is highly dependent on the exact reaction conditions, the following table provides a general overview of potential impurities and their characteristics.
| Potential Side Product/Impurity | Molecular Weight ( g/mol ) | Typical Analytical Signature (e.g., in Mass Spec) | Reason for Formation |
| 2-amino-4-methylphenol | 123.15 | M+ at 123 | Incomplete chlorination of the starting material. |
| Ring-chlorinated aminophenol | 173.59 | M+ at 173/175 (isotope pattern) | Over-chlorination of the aromatic ring. |
| N-formyl-2-amino-4-(chloromethyl)phenol | 185.60 | M+ at 185/187 (isotope pattern) | Incomplete cyclization. |
| Dimer of this compound | 317.16 | M+ at 317/319/321 | Reaction of the chloromethyl group. |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. Note: These are illustrative and should be adapted and optimized based on laboratory safety standards and experimental observations.
Protocol 1: Synthesis of 2-amino-4-(chloromethyl)phenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-4-methylphenol in a suitable dry, non-polar solvent (e.g., dichloromethane).
-
Chlorination: Cool the solution to 0°C in an ice bath. Slowly add a solution of N-chlorosuccinimide (NCS) in the same solvent dropwise over 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the purified 2-amino-4-(chloromethyl)phenol in toluene.
-
Cyclization: Add triethyl orthoformate and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete when the starting aminophenol is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.
Visualizations
Main Reaction Pathway
Caption: Main synthetic route to this compound.
Potential Side Reactions
Caption: Common side reactions in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
Optimization of reaction conditions for 6-(chloromethyl)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 6-(chloromethyl)benzo[d]oxazole.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete cyclization: The reaction temperature may be too low or the reaction time too short for the formation of the benzoxazole ring. 2. Degradation of starting materials or product: The reaction temperature might be too high, leading to decomposition. 3. Inefficient chloromethylation: The chloromethylating agent may be old or decomposed, or the reaction conditions may not be optimal. 4. Moisture in the reaction: The presence of water can hydrolyze the chloromethylating agent and interfere with the reaction. | 1. Optimize reaction temperature and time: Gradually increase the temperature and monitor the reaction progress by TLC. An optimization study on a similar benzoxazole synthesis showed that increasing the temperature to 130°C improved yield.[1] 2. Screen different solvents: The choice of solvent can significantly impact the reaction. Consider using a high-boiling point aprotic solvent like DMF. 3. Use fresh reagents: Ensure the chloromethylating agent (e.g., paraformaldehyde and HCl, or a protected form) is fresh. 4. Ensure anhydrous conditions: Dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Byproducts | 1. Di-chloromethylation: Excess chloromethylating agent can lead to the formation of di-substituted products. 2. Polymerization: Under certain conditions, the starting materials or product can polymerize. 3. Side reactions of the chloromethyl group: The chloromethyl group is reactive and can participate in side reactions. 4. Formation of diarylmethane products: This is a known side reaction in chloromethylation, especially with strong acid catalysts like aluminum chloride. | 1. Control stoichiometry: Use a precise molar ratio of the chloromethylating agent to the benzoxazole precursor. 2. Optimize reaction temperature: Higher temperatures can sometimes favor byproduct formation. 3. Purification: Use column chromatography on silica gel to separate the desired product from byproducts. A common eluent system is a mixture of petroleum ether and ethyl acetate. 4. Catalyst choice: Avoid strong Lewis acids if diarylmethane formation is a significant issue. |
| Difficulty in Product Purification | 1. Co-elution of impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography difficult. 2. Product instability: The chloromethyl group can be sensitive to certain conditions, leading to degradation during purification. | 1. Optimize chromatography conditions: Try different solvent systems for column chromatography. Gradient elution may be necessary. Recrystallization from a suitable solvent can also be an effective purification method. 2. Mild work-up: Use a mild work-up procedure to avoid degradation of the product. For instance, neutralize any excess acid carefully with a weak base like sodium bicarbonate solution. |
| Product Characterization Issues (e.g., NMR, Mass Spec) | 1. Presence of residual solvent or impurities: This can complicate spectral interpretation. 2. Incorrect structure assignment: The obtained data may not match the expected structure. | 1. Thorough drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents. 2. 2D NMR techniques: If the 1H NMR is complex, consider running 2D NMR experiments (e.g., COSY, HSQC) to aid in structure elucidation. 3. High-resolution mass spectrometry (HRMS): This will provide an accurate mass to confirm the elemental composition of the product. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common synthetic route involves the cyclization of a substituted o-aminophenol. A plausible precursor is 2-amino-5-(chloromethyl)phenol. The synthesis of the benzoxazole ring is often achieved by reacting an o-aminophenol with a carboxylic acid or its derivative.[2]
Q2: What are the key reaction parameters to optimize for this synthesis?
The key parameters to optimize are reaction temperature, reaction time, choice of solvent, and the catalyst. A systematic optimization of these parameters is crucial for achieving high yield and purity.
Q3: What type of catalyst is typically used for the cyclization step?
Various catalysts can be used for the formation of the benzoxazole ring, including Brønsted acids and Lewis acids. Polyphosphoric acid (PPA) is a commonly used reagent for this type of cyclization. In some modern approaches, metal catalysts or ionic liquids are also employed to promote the reaction under milder conditions.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q5: What are the safety precautions I should take when performing a chloromethylation reaction?
Chloromethylating agents can be hazardous. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some chloromethylation procedures can generate toxic byproducts like phosgene, so careful handling and quenching of the reaction are critical.
Experimental Protocols
A general experimental protocol for a related benzoxazole synthesis is provided below. Please note that this is a general procedure and may require optimization for the specific synthesis of this compound.
General Procedure for the Synthesis of a Benzoxazole Derivative
-
To a solution of the appropriate o-aminophenol (1 equivalent) in a suitable solvent (e.g., dry benzene), add the corresponding carboxylic acid or acid chloride (1.1 equivalents).
-
The reaction mixture is stirred at room temperature for a specified time, and then refluxed for 1-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The precipitated product is collected by filtration, washed with a dilute solution of a weak base (e.g., 1% w/v potassium carbonate) and then with cold water.
-
The crude product is dried under vacuum and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: A decision-making flowchart for troubleshooting low product yield in the synthesis.
General Synthetic Pathway for Benzoxazoles
Caption: A simplified diagram illustrating the general synthetic route to benzoxazole derivatives.
References
Overcoming solubility issues with 6-(chloromethyl)benzo[d]oxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 6-(chloromethyl)benzo[d]oxazole.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound under an inert gas (such as nitrogen or argon) at 2-8°C. This helps to prevent degradation and maintain the integrity of the compound.
Q3: In which organic solvents should I first attempt to dissolve this compound?
A3: For initial attempts at dissolution, polar aprotic solvents are recommended. Based on protocols for similar chloromethyl-substituted heterocyclic compounds, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points. Alcohols such as ethanol and methanol may also be suitable, though potentially less effective than DMSO or DMF.
Q4: Can I use solvents like acetone or dichloromethane?
A4: Acetone and dichloromethane (DCM) are other potential solvents. For instance, some benzoxazole derivatives are synthesized or purified using acetone.[1] However, for biological assays, it is crucial to consider the solvent's compatibility with the experimental system, as some solvents can be toxic to cells.[2][3]
Q5: Are there any known issues with the stability of this compound in solution?
A5: While specific stability data is limited, the chloromethyl group is a reactive functional group. In the presence of nucleophiles (including some solvents or buffer components), there is a potential for substitution reactions to occur over time. It is therefore advisable to prepare fresh stock solutions and avoid prolonged storage, especially in protic solvents or at room temperature.
Troubleshooting Guide
Issue 1: The compound is not dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Steps |
| Insufficient Solvent Volume | Gradually add more solvent in small increments until the compound dissolves. Be mindful of the final concentration required for your experiment. |
| Inappropriate Solvent Choice | If the compound remains insoluble even with increased solvent, consider a different solvent. Refer to the solvent suggestion table below for alternatives. |
| Low Temperature | Gently warm the solution. For many compounds, solubility increases with temperature. A water bath at 30-40°C is a safe starting point. Avoid excessive heat, which could degrade the compound. |
| Aggregation/Poor Dispersion | Use sonication to break up any aggregates and increase the surface area of the compound exposed to the solvent. A brief sonication of 5-10 minutes in a water bath sonicator is often effective. |
Issue 2: The compound precipitates out of solution when added to an aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Steps |
| High Final Concentration of Organic Solvent | Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, ideally below 1% and not exceeding levels that affect your experimental system.[2] |
| "Salting Out" Effect | The high salt concentration in some buffers can reduce the solubility of organic compounds. Try diluting your stock solution in a series of steps rather than a single large dilution. |
| pH of the Aqueous Medium | While the effect of pH on the solubility of this compound is not documented, the pH of the final solution can influence the solubility of some compounds. Ensure the final pH is compatible with your compound's stability. |
| Insufficient Mixing | When adding the stock solution to the aqueous medium, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation. Vortexing or gentle swirling during addition can help. |
Recommended Solvents and Techniques
The following table summarizes recommended solvents for preparing a stock solution of this compound and techniques to enhance solubility.
| Solvent | Class | Recommendations and Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Primary recommendation. Typically used for preparing high-concentration stock solutions for biological assays. Ensure the final concentration in aqueous media is low. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | A good alternative to DMSO. Similar considerations regarding final concentration in aqueous solutions apply. |
| Ethanol | Polar Protic | May be a suitable solvent, although potentially less effective than DMSO or DMF for achieving high concentrations. Often used in recrystallization processes.[4] |
| Methanol | Polar Protic | Similar to ethanol, can be considered as an alternative solvent. |
| Acetone | Polar Aprotic | Has been used in the synthesis and purification of related compounds.[1] Its volatility and potential for cellular toxicity should be considered. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Weighing: Accurately weigh out 1.68 mg of this compound (Molecular Weight: 167.59 g/mol ).
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes to aid dissolution.
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer for Biological Assays
-
Preparation: Allow the 10 mM stock solution of this compound in DMSO to thaw and equilibrate to room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the same solvent (DMSO) or in your aqueous buffer. This can help prevent precipitation upon final dilution.
-
Final Dilution: While vortexing or rapidly stirring the aqueous buffer (e.g., phosphate-buffered saline or cell culture medium), add the required volume of the stock or intermediate solution dropwise to achieve the desired final concentration.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in the assay is below the tolerance level for your specific cells or assay system (typically ≤ 0.5%).
-
Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation or degradation.
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for screening a compound like this compound for biological activity, a common application for novel benzoxazole derivatives.[5][6][7]
A general experimental workflow for screening the biological activity of this compound.
The following diagram illustrates the logical steps for troubleshooting solubility issues.
A logical workflow for troubleshooting the dissolution of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of organic solvent vehicles on benzo[a]pyrene metabolism in rabbit lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Common pitfalls in the handling of 6-(chloromethyl)benzo[d]oxazole
Welcome to the technical support center for 6-(chloromethyl)benzo[d]oxazole. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during the handling and use of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C. This compound is sensitive to moisture and light, so it is crucial to keep the container tightly sealed and protected from light sources.
Q2: I observe degradation of my this compound sample over time. What could be the cause?
A2: Degradation is likely due to improper storage or handling. The chloromethyl group is susceptible to hydrolysis, which can be initiated by atmospheric moisture. Exposure to light can also promote degradation. Furthermore, trace amounts of acid or metal impurities can catalyze decomposition or polymerization, a known issue with benzylic chlorides.
Q3: What are the primary safety concerns when working with this compound?
A3: this compound should be handled with extreme caution in a well-ventilated fume hood. As a benzylic chloride analog, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory system.[1][2][3][4][5] It may also be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
Q4: Can I use protic solvents like methanol or ethanol in my reaction with this compound?
A4: The use of protic solvents should be approached with caution. The benzylic chloride moiety is reactive towards nucleophiles, and alcohols can act as nucleophiles, especially in the presence of a base, leading to the formation of the corresponding ether byproduct. If your reaction conditions are basic, it is highly probable that you will see this side reaction.
Q5: My reaction involving this compound is not proceeding as expected. What are some common causes?
A5: Several factors could be at play. Firstly, check the quality of your starting material; it may have degraded. Secondly, ensure your reaction is performed under strictly anhydrous conditions if your reagents are moisture-sensitive. Finally, the reactivity of the chloromethyl group can be influenced by the electronic properties of the benzoxazole ring system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | 1. Degraded starting material. 2. Presence of water in the reaction. 3. Inappropriate solvent or base. | 1. Verify the purity of this compound via NMR or LC-MS. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere. 3. Consider using a non-nucleophilic base and an aprotic solvent. |
| Formation of multiple byproducts | 1. Hydrolysis of the chloromethyl group to an alcohol. 2. Solvolysis with an alcohol solvent to form an ether. 3. Polymerization catalyzed by acidic impurities. | 1. Ensure strictly anhydrous conditions. 2. Switch to an aprotic solvent like THF, DMF, or acetonitrile. 3. Purify the starting material if necessary. Consider adding a non-nucleophilic base to neutralize any acid. |
| Difficulty in purifying the product | 1. Co-elution with starting material or byproducts. 2. Degradation on silica gel during chromatography. | 1. Optimize your chromatography conditions (e.g., solvent gradient). Recrystallization may be an alternative. 2. Consider deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different purification method like preparative HPLC. |
| Inconsistent reaction outcomes | 1. Variable quality of the starting material. 2. Inconsistent reaction setup and conditions. | 1. Source high-purity this compound and store it properly. 2. Standardize your experimental protocol, paying close attention to temperature, reaction time, and reagent addition. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general method for reacting this compound with a generic nucleophile (Nu-H) in the presence of a non-nucleophilic base.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the nucleophile (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Reaction: To this stirring suspension, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of this compound
If you suspect your starting material has degraded or contains acidic impurities, the following purification procedure can be employed.
-
Aqueous Wash: Dissolve the crude this compound in a water-immiscible organic solvent like dichloromethane. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities.[6]
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or calcium chloride.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature to avoid thermal degradation.
-
Final Purification: If further purification is needed, consider recrystallization from a suitable solvent system or careful vacuum distillation. Be aware that heating benzylic chlorides can induce polymerization.[6]
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Common degradation and side-reaction pathways.
References
Technical Support Center: Purification of 6-(Chloromethyl)benzo[d]oxazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-(chloromethyl)benzo[d]oxazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions.
Issue 1: Low Recovery After Column Chromatography
| Potential Cause | Recommended Solution |
| High Polarity of Eluent | The product may be eluting with the solvent front. Start with a less polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. |
| Irreversible Adsorption on Silica Gel | The reactive chloromethyl group can sometimes interact strongly with the acidic silica gel. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent system. |
| Product Degradation on Column | Prolonged exposure to silica gel can lead to hydrolysis of the chloromethyl group. To mitigate this, perform flash chromatography to minimize the run time. Ensure the silica gel is dry and use anhydrous solvents. |
| Co-elution with Impurities | If the product co-elutes with impurities of similar polarity, consider using a different solvent system to alter the selectivity. Alternatively, a different purification technique such as recrystallization may be more effective. |
Issue 2: Product Oils Out During Recrystallization
| Potential Cause | Recommended Solution |
| Solvent System is Too Polar or Non-polar | The chosen solvent may be too good a solvent, preventing crystallization even at low temperatures. Perform a thorough solvent screen with small amounts of material to find a solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvent systems for benzoxazole derivatives include ethyl acetate/heptane and acetone/acetonitrile.[1] |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation. Try treating the hot solution with activated charcoal to remove colored or highly polar impurities before cooling.[1] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Seeding with a small crystal of the pure compound can also induce crystallization. |
Issue 3: Presence of Unexpected Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Hydrolysis of the Chloromethyl Group | The primary impurity is often the corresponding 6-(hydroxymethyl)benzo[d]oxazole. This can occur during aqueous work-up or on silica gel. Minimize contact with water and consider using anhydrous solvents for chromatography. |
| Formation of Dimers or Oligomers | The reactive chloromethyl group can undergo self-condensation, especially in the presence of a base or upon prolonged heating. Purify the product as quickly as possible after synthesis and store it in a cool, dry place. |
| Incomplete Reaction from Synthesis | Starting materials or reaction intermediates may be carried through the work-up. Optimize the purification method to effectively separate these from the desired product. This may require a multi-step purification approach (e.g., chromatography followed by recrystallization). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: The most common impurities arise from the reactivity of the chloromethyl group. These include:
-
6-(Hydroxymethyl)benzo[d]oxazole: Formed by hydrolysis of the chloromethyl group. This can happen during aqueous work-up or on silica gel.
-
Bis(benzo[d]oxazol-6-yl)methane derivatives: Dimeric impurities that can form through self-condensation.
-
Unreacted starting materials: Depending on the synthetic route, these may include substituted 2-aminophenols or chloroacetyl chloride.
Q2: What is the recommended starting solvent system for silica gel column chromatography of this compound derivatives?
A2: A good starting point for column chromatography is a non-polar solvent system, gradually increasing in polarity. A common choice is a mixture of hexane and ethyl acetate. Start with a ratio of 95:5 (Hexane:Ethyl Acetate) and monitor the elution of your compound by thin-layer chromatography (TLC) to optimize the separation. For more polar derivatives, dichloromethane/methanol mixtures can be used.
Q3: Can I use reverse-phase HPLC for the purification of these compounds?
A3: Yes, reverse-phase HPLC can be an effective method for the final purification of this compound derivatives, especially for achieving high purity on a smaller scale. Typical mobile phases would consist of acetonitrile and water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid. However, be mindful that prolonged exposure to acidic aqueous conditions can lead to hydrolysis of the chloromethyl group.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended to confirm the purity of your this compound derivative:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the mass of the compound and detect any impurities with different mass-to-charge ratios.
-
HPLC (High-Performance Liquid Chromatography): To quantify the purity of the compound by measuring the area of the product peak relative to any impurity peaks.
Q5: What are the best storage conditions for this compound derivatives?
A5: Due to the reactive nature of the chloromethyl group, these compounds should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: In a beaker, add the crude this compound derivative and a small amount of silica gel. Add a minimal amount of a suitable solvent (e.g., dichloromethane) to form a free-flowing slurry.
-
Column Packing: Prepare a glass column with a frit and a stopcock. Wet-pack the column with silica gel in the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading the Sample: Carefully load the prepared slurry onto the top of the packed silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate). If the compound is very soluble, add a less polar co-solvent (e.g., heptane) dropwise until the solution becomes slightly turbid.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent or solvent mixture determined in the previous step.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for low purification yield.
References
Technical Support Center: Monitoring 6-(chloromethyl)benzo[d]oxazole Reactions
This guide provides researchers, scientists, and drug development professionals with detailed answers to common questions regarding the monitoring of reactions involving 6-(chloromethyl)benzo[d]oxazole. It includes troubleshooting tips, experimental protocols, and comparative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary analytical methods for monitoring the progress of a this compound synthesis?
The most common and effective methods for monitoring the formation of benzoxazoles are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3][4] The choice of method depends on the available equipment, the complexity of the reaction mixture, and the desired level of quantitative detail.
Q2: How should I perform a Thin Layer Chromatography (TLC) analysis for my reaction?
TLC is a rapid and cost-effective technique to qualitatively assess reaction progress by observing the disappearance of starting materials and the appearance of the product spot.[4][5] Benzoxazoles are typically less polar than their amide or o-aminophenol precursors.[5]
-
Problem: My TLC spots are streaking.
-
Cause: The sample may be too concentrated, or the compound may be highly polar or acidic/basic.
-
Solution: Dilute your sample before spotting. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent to improve spot shape.
-
-
Problem: All spots remain at the baseline.
-
Cause: The solvent system (mobile phase) is not polar enough.
-
Solution: Increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
-
Problem: All spots run to the solvent front.
-
Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
-
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for quantitative analysis?
Yes, HPLC is an excellent method for quantitative monitoring. It allows you to accurately determine the consumption of starting materials and the formation of the this compound product by integrating the peak areas from the chromatogram.
-
Problem: My peaks are broad or tailing.
-
Cause: This can be due to a variety of factors, including column degradation, improper mobile phase pH, or interactions between the analyte and the stationary phase.
-
Solution: Ensure the mobile phase pH is appropriate for your analyte. Try adding a modifier like trifluoroacetic acid (TFA) for acidic compounds. If the problem persists, the issue may be with the column itself, which might need flushing or replacement.
-
-
Problem: My retention times are shifting between runs.
-
Cause: Fluctuations in column temperature, mobile phase composition, or flow rate can cause retention time shifts.
-
Solution: Use a column oven to maintain a consistent temperature. Ensure your mobile phase is well-mixed and degassed. Check the HPLC pump for consistent flow rate delivery.
-
Q4: How can ¹H NMR spectroscopy help monitor the reaction?
¹H NMR spectroscopy is a powerful tool for structural confirmation and can be used to monitor reaction progress.[1][6] By taking a small aliquot from the reaction mixture, removing the solvent, and dissolving the residue in a deuterated solvent (e.g., CDCl₃), you can analyze the resulting spectrum.[3]
-
Monitoring Tip: The key is to identify characteristic peaks for both the starting material(s) and the product. For this compound, the appearance of a singlet for the -CH₂Cl protons (typically around 4.6 ppm) is a strong indicator of product formation.[6] Simultaneously, you should observe the disappearance of signals corresponding to the starting materials.
Q5: When is Gas Chromatography-Mass Spectrometry (GC-MS) most useful?
GC-MS is particularly useful for identifying the product and any volatile byproducts formed during the reaction.[2][4][7] It provides the mass of the eluted compounds, which can confirm the molecular weight of your target molecule, this compound.
-
Troubleshooting Tip: If you see multiple peaks in your GC chromatogram, the mass spectrum for each peak can help you identify them as starting material, product, solvent, or unexpected side products. This information is invaluable for optimizing reaction conditions.[2]
Q6: My reaction has stalled and is not proceeding to completion. What should I check?
If TLC or HPLC analysis shows no change over an extended period, consider the following:
-
Reagent Quality: Ensure the starting materials and reagents are pure and dry, especially in moisture-sensitive reactions.
-
Temperature: Verify the reaction temperature. Some benzoxazole syntheses require heating or reflux to proceed at a reasonable rate.[5][8][9]
-
Catalyst Activity: If the reaction uses a catalyst, it may have degraded or been poisoned.[2][8]
-
Solvent: Ensure the correct solvent is being used and that it is anhydrous if required by the reaction mechanism.[5]
Comparative Data of Monitoring Techniques
The following table summarizes the primary techniques used for monitoring this compound reactions.
| Technique | Primary Use | Mode | Speed | Cost | Common Issues |
| TLC | Progress Monitoring | Qualitative | Fast | Low | Streaking, Poor Separation |
| HPLC | Quantitative Analysis | Quantitative | Medium | Medium | Peak Tailing, Shifting Rₜ |
| ¹H NMR | Structural Confirmation | Quantitative | Medium | High | Peak Overlap, Solvent Signals |
| GC-MS | Product ID & Purity | Qualitative | Medium | High | Not for non-volatile compounds |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC)
-
Sample Preparation: Using a capillary tube, withdraw a small aliquot (1-2 drops) from the reaction mixture. Dilute this aliquot in a vial with a small amount of a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot the diluted reaction mixture on this line. Also spot the starting material(s) as a reference.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase (see table below for suggestions). Ensure the solvent level is below the pencil line.
-
Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[5] Circle the spots lightly with a pencil.
-
Analysis: Compare the spot(s) from the reaction mixture lane to the reference lanes. The appearance of a new spot and disappearance of starting material spots indicate reaction progress.
| Recommended TLC Mobile Phases (Hexane:Ethyl Acetate) | Polarity |
| 9:1 | Low |
| 4:1 | Medium-Low |
| 7:3 | Medium |
| 1:1 | Medium-High |
Protocol 2: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Quench a small aliquot (e.g., 50 µL) of the reaction mixture by adding it to a larger volume of solvent (e.g., 1 mL of acetonitrile) to stop the reaction and dilute the sample. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Method Setup: Use a C18 reverse-phase column. Set up a gradient elution method to ensure separation of compounds with different polarities.
-
Analysis: Inject the sample. Monitor the chromatogram for the decrease in the peak area of the starting material(s) and the increase in the peak area corresponding to the this compound product.
| Generic HPLC Gradient Method (C18 Column) | |
| Time (min) | % Acetonitrile in Water (0.1% TFA) |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
Visual Workflows
Caption: A flowchart illustrating the systematic process for monitoring a chemical reaction.
Caption: A guide to diagnosing and solving common problems encountered during TLC analysis.
References
- 1. 193. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis - Magritek [magritek.com]
- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbarbiomed.com [jbarbiomed.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-(chloromethyl)benzo[d]oxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-(chloromethyl)benzo[d]oxazole, with a focus on scaling up the process.
Synthesis Overview
A common and scalable synthetic route to this compound involves a two-step process:
-
Step 1: Synthesis of 6-methylbenzo[d]oxazole via the condensation of 2-amino-4-methylphenol with a suitable one-carbon source, such as triethyl orthoformate.
-
Step 2: Free-Radical Chlorination of the methyl group of 6-methylbenzo[d]oxazole to yield the desired product.
This guide will address potential issues that may arise during the scale-up of each of these steps.
Frequently Asked Questions (FAQs) and Troubleshooting
Step 1: Synthesis of 6-methylbenzo[d]oxazole
Q1: My reaction yield for the synthesis of 6-methylbenzo[d]oxazole is low. What are the potential causes and solutions?
A1: Low yields in the cyclization reaction to form 6-methylbenzo[d]oxazole can be attributed to several factors when scaling up. Incomplete reaction, side product formation, and inefficient purification are common culprits.
Troubleshooting Guide: Low Yield in 6-methylbenzo[d]oxazole Synthesis
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is monitored by a suitable analytical technique (e.g., TLC, HPLC) to confirm completion before workup. Scale-up may require longer reaction times. - Temperature: Verify the internal reaction temperature. In larger vessels, heat transfer can be less efficient. Ensure the reaction mixture reaches and maintains the optimal temperature. - Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction. Ensure the stirring is efficient for the vessel size. |
| Side Product Formation | - Decomposition of Starting Material: 2-aminophenols can be sensitive to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen, argon). - Competing Reactions: The presence of impurities in the starting materials or solvent can lead to side reactions. Use high-purity reagents and solvents. |
| Inefficient Purification | - Product Loss During Workup: During aqueous workup, ensure the pH is optimized for the precipitation or extraction of the product. Multiple extractions with an appropriate organic solvent may be necessary. - Sub-optimal Crystallization: If purifying by crystallization, screen different solvents and cooling profiles to maximize recovery. |
Q2: I am observing significant tar formation in my reaction mixture. How can I prevent this?
A2: Tar formation is often a result of polymerization or decomposition of starting materials or intermediates, especially at elevated temperatures.
Troubleshooting Guide: Tar Formation
| Potential Cause | Troubleshooting/Solution |
| High Reaction Temperature | - Carefully control the reaction temperature. Use a temperature probe and a controlled heating mantle or oil bath. - Consider a more gradual temperature ramp-up to the desired reaction temperature. |
| Presence of Oxygen | - As mentioned, 2-aminophenols can oxidize. Purge the reaction vessel with an inert gas before adding reagents and maintain a positive pressure throughout the reaction. |
| Acid/Base Catalysis Issues | - If using a catalyst, ensure the correct stoichiometry. An excess of acid or base can sometimes promote side reactions leading to tar. |
Step 2: Free-Radical Chlorination of 6-methylbenzo[d]oxazole
Q1: My chlorination reaction is producing a mixture of mono-, di-, and tri-chlorinated products. How can I improve the selectivity for the mono-chlorinated product?
A1: Controlling the selectivity of free-radical chlorination is a common challenge. Over-chlorination is a frequent issue, especially at larger scales.
Troubleshooting Guide: Poor Selectivity in Chlorination
| Potential Cause | Troubleshooting/Solution |
| Excess Chlorinating Agent | - Carefully control the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride). A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-chlorination. - Consider adding the chlorinating agent portion-wise to maintain a low concentration throughout the reaction. |
| Reaction Time and Temperature | - Monitor the reaction progress closely and stop the reaction once the desired amount of mono-chlorinated product is formed. - Higher temperatures can sometimes decrease selectivity. Experiment with a lower reaction temperature, which may require a longer reaction time or a more efficient radical initiator. |
| Inefficient Mixing | - Poor mixing can create localized areas of high chlorinating agent concentration, leading to over-chlorination. Ensure vigorous and efficient stirring. |
Q2: I am observing ring chlorination in addition to the desired side-chain chlorination. How can I minimize this side reaction?
A2: Ring chlorination can compete with side-chain chlorination, particularly with certain chlorinating agents or under conditions that favor electrophilic aromatic substitution.
Troubleshooting Guide: Ring Chlorination
| Potential Cause | Troubleshooting/Solution |
| Choice of Chlorinating Agent | - N-chlorosuccinimide (NCS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) is generally preferred for side-chain chlorination over reagents that can also act as electrophilic chlorinating agents. |
| Presence of Lewis Acids | - Ensure the reaction setup is free from Lewis acid contaminants (e.g., metal salts from previous steps or the reactor itself), which can catalyze ring chlorination. |
| Solvent Effects | - The choice of solvent can influence the reaction pathway. Non-polar solvents are often used for free-radical chlorinations. |
Q3: The purification of this compound is difficult on a large scale. What are some effective methods?
A3: Purification can be challenging due to the presence of structurally similar byproducts.
Troubleshooting Guide: Purification Challenges
| Method | Considerations for Scale-Up |
| Crystallization | - This is often the most scalable and cost-effective method. - A thorough solvent screen is crucial to find a system that effectively separates the mono-chlorinated product from starting material and over-chlorinated byproducts. - Consider anti-solvent crystallization to improve yield. |
| Column Chromatography | - While effective at the lab scale, it can be expensive and time-consuming to scale up. - If necessary, use a shorter, wider column and optimize the mobile phase to maximize separation and throughput. |
| Distillation | - If the product is thermally stable and has a sufficiently different boiling point from the impurities, fractional distillation under reduced pressure could be an option. A feasibility study at a smaller scale is recommended. |
Experimental Protocols
Please Note: These are proposed experimental protocols based on general synthetic methods for similar compounds. Optimization for specific equipment and scale is necessary. All work should be conducted by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 6-methylbenzo[d]oxazole
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 2-Amino-4-methylphenol | 95-84-1 | 123.15 g/mol | 1.0 eq |
| Triethyl orthoformate | 122-51-0 | 148.20 g/mol | 1.5 eq |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 g/mol | 0.05 eq |
| Toluene | 108-88-3 | 92.14 g/mol | ~5 mL/g of 2-amino-4-methylphenol |
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and a Dean-Stark trap, add 2-amino-4-methylphenol and toluene.
-
Add triethyl orthoformate and p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and collect the ethanol-water azeotrope in the Dean-Stark trap.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or distillation.
Step 2: Synthesis of this compound
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 6-methylbenzo[d]oxazole | 2385-99-1 | 133.15 g/mol | 1.0 eq |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 g/mol | 1.1 eq |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 g/mol | 0.02 eq |
| Carbon tetrachloride | 56-23-5 | 153.82 g/mol | ~10 mL/g of 6-methylbenzo[d]oxazole |
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 6-methylbenzo[d]oxazole and carbon tetrachloride.
-
Add N-chlorosuccinimide and AIBN.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction by TLC or HPLC. Additional portions of AIBN may be required to drive the reaction to completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization.
Visualizations
Validation & Comparative
Comparative Efficacy of 6-(Chloromethyl)benzo[d]oxazole Derivatives: A Framework for Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Introduction
Benzoxazole derivatives are a class of heterocyclic compounds that have demonstrated a wide range of biological activities.[1] The introduction of a chloromethyl group at the 6-position of the benzoxazole ring offers a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds with potentially enhanced or novel therapeutic properties. The purpose of this guide is to provide a standardized methodology for comparing the efficacy of such derivatives, thereby facilitating the identification of lead compounds for further development.
Hypothetical Derivative Library
To conduct a comparative efficacy study, a library of 6-(chloromethyl)benzo[d]oxazole derivatives would be synthesized. The core structure, this compound, would be modified at the 2-position with various functional groups to explore the structure-activity relationship (SAR). Examples of potential modifications are listed in the table below.
Table 1: Hypothetical Library of this compound Derivatives for Comparative Evaluation
| Compound ID | R-Group at 2-Position | Rationale for Inclusion |
| BZO-CM-001 | -H | Unsubstituted parent compound for baseline activity. |
| BZO-CM-002 | -CH₃ | Simple alkyl group to assess steric and electronic effects. |
| BZO-CM-003 | -Ph | Phenyl group to investigate the impact of an aromatic substituent. |
| BZO-CM-004 | -Ph-4-OCH₃ | Phenyl group with an electron-donating group. |
| BZO-CM-005 | -Ph-4-NO₂ | Phenyl group with an electron-withdrawing group. |
| BZO-CM-006 | -NH₂ | Amino group to explore hydrogen bonding potential. |
| BZO-CM-007 | -Thiophene | Heterocyclic ring to assess the influence of different ring systems. |
Experimental Protocols
The following are detailed methodologies for key experiments to be conducted for a comparative evaluation of the synthesized derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized derivatives are dissolved in DMSO to create stock solutions and then diluted with culture medium to various concentrations. The cells are treated with these concentrations and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of the derivatives against various bacterial and fungal strains.
Protocol:
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured overnight in their respective broths. The cultures are then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).
-
Compound Dilution: The synthesized derivatives are serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
Quantitative data from the experimental assays should be summarized in clearly structured tables for easy comparison.
Table 2: Comparative Anticancer Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| BZO-CM-001 | >100 | >100 |
| BZO-CM-002 | 85.2 | 92.5 |
| BZO-CM-003 | 45.7 | 51.3 |
| BZO-CM-004 | 32.1 | 38.9 |
| BZO-CM-005 | 68.4 | 75.1 |
| BZO-CM-006 | 25.9 | 30.2 |
| BZO-CM-007 | 41.5 | 47.8 |
| Doxorubicin | 0.8 | 1.2 |
Table 3: Comparative Antimicrobial Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| BZO-CM-001 | 128 | >128 | >128 |
| BZO-CM-002 | 64 | 128 | 128 |
| BZO-CM-003 | 32 | 64 | 64 |
| BZO-CM-004 | 32 | 64 | 32 |
| BZO-CM-005 | 16 | 32 | 64 |
| BZO-CM-006 | 8 | 16 | 32 |
| BZO-CM-007 | 16 | 32 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Visualizations
Diagrams are essential for illustrating experimental workflows and potential mechanisms of action.
References
Validation of 6-(chloromethyl)benzo[d]oxazole as a research intermediate
For researchers, scientists, and professionals in drug development, the selection of appropriate intermediates is a critical step in the synthesis of novel compounds. 6-(Chloromethyl)benzo[d]oxazole is a versatile heterocyclic building block utilized in the creation of a wide array of biologically active molecules. This guide provides a comprehensive validation of its role as a research intermediate, offering a comparative analysis with its alternatives, supported by experimental data and detailed protocols.
The benzoxazole scaffold is a prominent feature in many pharmaceutical agents, exhibiting a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. The chloromethyl group at the 6-position of the benzoxazole ring system serves as a reactive handle, allowing for the facile introduction of various functional groups through nucleophilic substitution reactions. This reactivity makes this compound a valuable intermediate for constructing diverse molecular architectures.
Performance Comparison with Alternatives
The primary alternatives to this compound in nucleophilic substitution reactions are its bromo- and iodo- analogs: 6-(bromomethyl)benzo[d]oxazole and 6-(iodomethyl)benzo[d]oxazole. The choice between these intermediates is largely dictated by the reactivity of the leaving group, with the general trend for benzylic halides being I > Br > Cl.
| Intermediate | Leaving Group | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | Chloride (Cl⁻) | Good | Cost-effective, readily available, good stability. | Lower reactivity compared to bromo and iodo analogs, may require harsher reaction conditions. |
| 6-(Bromomethyl)benzo[d]oxazole | Bromide (Br⁻) | Better | Higher reactivity than the chloro analog, often leading to higher yields and shorter reaction times. | Higher cost and potentially lower stability than the chloro analog. |
| 6-(Iodomethyl)benzo[d]oxazole | Iodide (I⁻) | Best | Highest reactivity, suitable for reactions with weak nucleophiles or sterically hindered substrates. | Highest cost, often prepared in situ due to lower stability. |
The enhanced reactivity of the bromo and iodo analogs is attributed to the better leaving group ability of bromide and iodide ions compared to chloride. However, the higher cost and reduced stability of these alternatives often make this compound the more practical choice for large-scale synthesis, provided the desired transformation can be achieved efficiently.
Experimental Protocols
The following are detailed methodologies for key nucleophilic substitution reactions using this compound. These protocols serve as a starting point for optimization depending on the specific substrate and desired product.
Reaction with Amines: Synthesis of N-((Benzo[d]oxazol-6-yl)methyl)anilines
This procedure outlines the synthesis of secondary amines via the reaction of this compound with primary amines.
Protocol:
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL), add the desired primary amine (1.2 mmol) and a base such as potassium carbonate (K₂CO₃, 2.0 mmol) or triethylamine (TEA, 2.0 mmol).
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-((benzo[d]oxazol-6-yl)methyl)aniline derivative.
Reaction with Thiols: Synthesis of 6-((Arylthio)methyl)benzo[d]oxazoles
This protocol describes the formation of a thioether linkage by reacting this compound with a thiol.
Protocol:
-
To a solution of the desired thiol (1.1 mmol) in a polar aprotic solvent like DMF or DMSO (10 mL), add a base such as sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃, 2.0 mmol) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to generate the thiolate anion.
-
Add a solution of this compound (1.0 mmol) in the same solvent (5 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Quench the reaction by the slow addition of water (50 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure 6-((arylthio)methyl)benzo[d]oxazole.
Reaction with Phenols: Synthesis of 6-((Aryloxy)methyl)benzo[d]oxazoles (Williamson Ether Synthesis)
This procedure details the synthesis of ethers through the reaction of this compound with phenols.
Protocol:
-
In a round-bottom flask, dissolve the desired phenol (1.1 mmol) in a suitable solvent such as acetone or DMF (10 mL).
-
Add a base, typically potassium carbonate (K₂CO₃, 2.0 mmol) or cesium carbonate (Cs₂CO₃, 1.5 mmol), to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction to a temperature between 50 °C and 100 °C and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the synthetic utility of this compound, the following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Nucleophilic substitution using this compound.
Caption: General workflow for synthesis and purification.
A Head-to-Head Battle of Alkylating Agents: 6-(Chloromethyl)benzo[d]oxazole Versus the Classics in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in the synthesis of novel molecules. This guide provides an objective comparison of 6-(chloromethyl)benzo[d]oxazole with other commonly used alkylating agents, supported by available experimental data and detailed protocols to inform your synthetic strategies.
The introduction of an alkyl group to a nucleophile is a cornerstone of organic synthesis, pivotal in the construction of a vast array of pharmaceuticals and functional materials. While classic alkylating agents like benzyl chloride, methyl iodide, and dimethyl sulfate have long been the workhorses of the synthetic chemist, the quest for reagents with unique properties and improved performance continues. In this context, this compound emerges as a noteworthy contender, offering a benzylic halide scaffold appended with a benzoxazole moiety that can influence its reactivity and provide a handle for further functionalization.
This comparative guide delves into the nuances of using this compound in N-, O-, and S-alkylation reactions, juxtaposing its performance with that of established alkylating agents.
The Contenders: A Profile of Reactivity
The reactivity of an alkylating agent is fundamentally governed by the stability of the carbocation intermediate in S"N"1 reactions and the susceptibility of the carbon-halogen bond to nucleophilic attack in S"N"2 reactions. For benzylic halides, the ability of the benzene ring to stabilize the developing positive charge at the benzylic carbon through resonance is a key determinant of their reactivity.
This compound , as a substituted benzyl chloride, is anticipated to exhibit reactivity comparable to or potentially modulated by the electronic properties of the benzoxazole ring system. The benzoxazole group is generally considered to be weakly electron-withdrawing, which could slightly decrease the rate of S"N"1-type reactions compared to unsubstituted benzyl chloride by destabilizing the benzylic carbocation. Conversely, this electron-withdrawing nature might have a less pronounced effect on S"N"2 reactions.
Benzyl chloride serves as the benchmark for benzylic alkylations. Its reactivity is well-characterized, providing a solid baseline for comparison.
Methyl iodide and Dimethyl sulfate are highly reactive methylating agents. Methyl iodide is a classic S"N"2 substrate with a small steric profile, while dimethyl sulfate is a potent and cost-effective methylating agent, though its toxicity requires careful handling.
Performance in the Reaction Flask: A Data-Driven Comparison
To provide a clear and objective comparison, the following tables summarize the available, albeit limited, experimental data for the performance of these alkylating agents in key synthetic transformations. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature, and thus, the data presented here is compiled from various sources and should be interpreted with this in mind.
Table 1: Comparison of Alkylating Agents in N-Alkylation of Amines
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | K₂CO₃ | DMF | 80 | 6 | Data not available | - |
| Benzyl Chloride | Aniline | NaHCO₃ | Water | 90-95 | 4 | ~75 | Organic Syntheses |
| Methyl Iodide | Aniline | Na₂CO₃ | - | - | - | Forms N,N,N-trimethylanilinium carbonate in excess | General Knowledge |
Table 2: Comparison of Alkylating Agents in O-Alkylation of Phenols
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | K₂CO₃ | Acetone | Reflux | 8 | Data not available | - |
| Benzyl Chloride | Phenol | NaOH | Water | Reflux | 1 | ~46 (Benzyl phenyl ether) | US Patent 4117243A |
| Dimethyl Sulfate | Phenol | NaOH | Water | - | - | Good to excellent | General Knowledge |
Table 3: Comparison of Alkylating Agents in S-Alkylation of Thiols
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Thiophenol | K₂CO₃ | DMF | RT | 4 | Data not available | - |
| Benzyl Chloride | Thiophenol | DBU | Organic Solvent | 60-100 | - | High | CN109485587B |
Note: The absence of specific yield data for this compound in these tables highlights a gap in the current chemical literature and underscores the need for direct comparative studies.
Experimental Corner: Protocols for Key Alkylations
To facilitate the practical application of these alkylating agents, detailed experimental protocols for representative N- and O-alkylation reactions are provided below.
Protocol 1: General Procedure for N-Alkylation of Aniline with Benzyl Chloride
Materials:
-
Aniline
-
Benzyl chloride
-
Sodium bicarbonate
-
Water
-
Saturated salt solution
-
Anhydrous sodium sulfate
-
Reaction flask with reflux condenser, mechanical stirrer, and dropping funnel
Procedure:
-
In a reaction flask, combine aniline (4 moles), sodium bicarbonate (1.25 moles), and water (100 mL).
-
Heat the mixture to 90-95 °C with vigorous stirring.
-
Slowly add benzyl chloride (1 mole) dropwise over 1.5-2 hours.
-
Maintain the reaction at 90-95 °C for an additional 4 hours.
-
Cool the reaction mixture and filter with suction.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with a saturated salt solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove excess aniline by distillation under reduced pressure to obtain the N-benzylaniline product.[1]
Protocol 2: General Procedure for O-Alkylation of Phenol with Benzyl Chloride
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide
-
Water
-
Concentrated HCl
-
Anhydrous sodium sulfate
-
Reaction flask with reflux condenser and dropping funnel
Procedure:
-
In a reaction flask, mix phenol (4.0 moles) and sodium hydroxide (4.0 moles) and heat to reflux.
-
Add a small amount of water (e.g., 10 mL) to aid in dissolving the sodium hydroxide.
-
Add benzyl chloride (4.0 moles) dropwise over approximately 1 hour.
-
Continue refluxing and stirring for an additional hour.
-
Cool the reaction mixture to 90 °C and add 500 mL of water.
-
Adjust the pH to 1 with concentrated HCl.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
The crude product contains benzyl phenyl ether along with other benzylated phenols.[2]
Visualizing the Synthetic Pathways
To better understand the logical flow of the synthetic transformations discussed, the following diagrams, generated using the DOT language, illustrate the general alkylation processes.
The following diagram illustrates the key mechanistic step in an S"N"2 reaction, which is relevant for many of the alkylating agents discussed.
Concluding Remarks
While this compound presents an intriguing alternative to traditional alkylating agents, a comprehensive, data-driven comparison of its performance remains an open area for investigation. The presence of the benzoxazole moiety offers potential for modulating reactivity and introducing a valuable functional group for further synthetic elaborations. However, the current literature lacks the direct comparative studies necessary to definitively position it against workhorses like benzyl chloride and methyl iodide in terms of yield, reaction kinetics, and overall efficiency for a broad range of substrates.
For researchers and drug development professionals, the choice of an alkylating agent will continue to be guided by a combination of factors including substrate scope, desired reactivity, cost, and safety considerations. While the classic agents remain reliable tools, the exploration of novel reagents like this compound is essential for pushing the boundaries of synthetic chemistry and enabling the creation of new and complex molecules. Further experimental work is crucial to fully elucidate the synthetic potential of this and other emerging alkylating agents.
References
A Comparative Analysis of Benzoxazole and Benzothiazole Derivatives in Drug Discovery
A deep dive into the pharmacological profiles of two potent heterocyclic scaffolds, providing researchers, scientists, and drug development professionals with a comparative overview of their anticancer, antimicrobial, and antioxidant activities, supported by experimental data and mechanistic insights.
Benzoxazole and benzothiazole are privileged heterocyclic structures in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Their structural similarity, with an oxygen atom in the oxazole ring being replaced by a sulfur atom in the thiazole ring, leads to distinct electronic and lipophilic characteristics that significantly influence their pharmacological profiles. This guide provides a comparative study of benzoxazole and benzothiazole derivatives, summarizing their performance in key therapeutic areas and providing detailed experimental protocols for their evaluation.
Comparative Biological Activities
The subtle structural difference between benzoxazole and benzothiazole moieties imparts unique properties to their derivatives, influencing their interaction with biological targets and overall efficacy.
Anticancer Activity
Both benzoxazole and benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.
Benzoxazole derivatives have been shown to exert their anticancer effects through the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth and proliferation. For instance, some derivatives act as potent agonists of the aryl hydrocarbon receptor (AhR), which in turn activates the expression of the cytochrome P450 CYP1A1 gene, leading to anticancer activity.[1][2] Others have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, thereby cutting off the blood supply to tumors.[3] Furthermore, the NF-κB signaling pathway, crucial for cancer cell survival, has also been identified as a target for benzoxazole derivatives.[4]
Benzothiazole derivatives also exhibit a broad range of anticancer activities. Their mechanisms often involve the modulation of critical signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, which are frequently dysregulated in cancer. By targeting these pathways, benzothiazole compounds can inhibit cell proliferation, induce apoptosis, and reduce cell motility.
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected benzoxazole and benzothiazole derivatives against various cancer cell lines. It is important to note that these values are collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole | Compound 3m | HT-29 (Colon) | Not specified as exact value, but "very attractive" | [1] |
| Compound 3n | MCF7 (Breast) | Not specified as exact value, but "very attractive" | [1] | |
| Compound 12l | HepG2 (Liver) | 10.50 | [5] | |
| Compound 12l | MCF-7 (Breast) | 15.21 | [5] | |
| Compound 40 | NCI-H460 (Lung) | 0.4 | [6] | |
| Benzothiazole | Compound 1d | HCT-116 (Colon) | Comparable to lead | [7] |
| Compound 1d | HepG2 (Liver) | Comparable to lead | [7] | |
| Compound B7 | A549 (Lung) | Significant inhibition | [8] | |
| Compound B7 | A431 (Skin) | Significant inhibition | [8] |
Antimicrobial Activity
Both classes of compounds have been extensively investigated for their activity against a range of pathogenic bacteria and fungi.
Benzoxazole derivatives have shown a broad spectrum of antimicrobial activity.[9] Some studies suggest that benzoxazole derivatives may hold a more promising future as fungicides compared to their benzothiazole counterparts.[8][10] For example, in a comparative study, a benzoxazole derivative was found to be three-fold more active against B. cinerea than its corresponding benzothiazole analogue.[10]
Benzothiazole derivatives are also well-known for their potent antimicrobial properties, with some compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria.[11] Their mechanism of action can involve the inhibition of essential microbial enzymes.
The table below presents the minimum inhibitory concentration (MIC) values (in µg/mL) of representative benzoxazole and benzothiazole derivatives against various microbial strains. As with the anticancer data, these results are compiled from different sources.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Benzoxazole | Compound 5a | F. solani | 12.27 - 65.25 | [10] |
| Compound 5b | F. solani | 15.98 - 32.78 | [10] | |
| Compound 5h | F. solani | 4.34 | [10] | |
| Benzothiazole | Compound 6a | B. cinerea | 62.62 | [10] |
| Compound 16c | S. aureus | 0.025 mM | [12] |
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, making antioxidants a key area of drug discovery. Both benzoxazole and benzothiazole derivatives have been evaluated for their ability to scavenge free radicals.
The antioxidant potential is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals).
| Compound Class | Derivative | Antioxidant Assay | IC50 (µg/mL) | Reference |
| Benzoxazole | BzO-1 | DPPH | "Highest antioxidant activity" | [11] |
| Benzothiazole | Compound 6 | DPPH | Lower than other tested derivatives | [12] |
| Compound 10a | DPPH | Good antioxidant profile | ||
| Compound 7b | DPPH | 112.92 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of chemical compounds. Below are the methodologies for the key assays cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (benzoxazole or benzothiazole derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Principle: The antioxidant molecule donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add a specific volume of the test sample to a solution of DPPH in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Visualizing Mechanisms and Workflows
To better understand the complex biological processes and experimental procedures involved, the following diagrams have been generated.
References
- 1. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. ijprajournal.com [ijprajournal.com]
In vitro and in vivo validation of 6-(chloromethyl)benzo[d]oxazole analogs
A comparative analysis of 6-(chloromethyl)benzo[d]oxazole analogs and other substituted benzoxazole derivatives reveals their significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation. This guide provides an objective comparison of their performance based on available experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.
In Vitro Validation
The in vitro efficacy of benzoxazole analogs has been demonstrated against a range of targets. The following tables summarize the quantitative data from various studies.
Antimicrobial Activity
Substituted benzoxazole derivatives have shown potent activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.
| Compound/Analog | Target Organism | MIC (µM) | Reference Standard |
| Analog 1 | Candida albicans | 0.34 x 10⁻³ | Fluconazole |
| Analog 10 | Bacillus subtilis | 1.14 x 10⁻³ | Ofloxacin |
| Analog 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ | Ofloxacin |
| Analog 16 | Klebsiella pneumoniae | 1.22 x 10⁻³ | Ofloxacin |
| Analog 19 | Salmonella typhi | 2.40 x 10⁻³ | Ofloxacin |
| Analog 19 | Aspergillus niger | 2.40 x 10⁻³ | Fluconazole |
| Analog 20 | Salmonella typhi | 2.40 x 10⁻³ | Ofloxacin |
| Analog 24 | Escherichia coli | 1.40 x 10⁻³ | Ofloxacin |
Data sourced from a study on the antimicrobial activity of benzoxazole derivatives[1].
Anticancer Activity
The anticancer potential of benzoxazole analogs has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a primary metric.
| Compound/Analog | Cell Line | IC50 (µM) | Reference Standard |
| Analog 4 | HCT116 (Human Colorectal Carcinoma) | Not explicitly quantified, but noted as having the "best anticancer activity" | 5-Fluorouracil |
| Analog 6 | HCT116 (Human Colorectal Carcinoma) | Not explicitly quantified, but noted as having the "best anticancer activity" | 5-Fluorouracil |
| Analog 25 | HCT116 (Human Colorectal Carcinoma) | Not explicitly quantified, but noted as having the "best anticancer activity" | 5-Fluorouracil |
| Analog 26 | HCT116 (Human Colorectal Carcinoma) | Not explicitly quantified, but noted as having the "best anticancer activity" | 5-Fluorouracil |
| Compound 4b | MCF-7 (Human Breast Adenocarcinoma) | 0.011 | Not specified |
Data on HCT116 cells is from a study evaluating benzoxazole derivatives for anticancer activity[2]. Data on MCF-7 cells is from a study on the in vitro antitumor activity of new benzothiazole and benzoxazole derivatives[3].
Enzyme Inhibitory Activity
Certain benzoxazole analogs have been identified as potent inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease.
| Compound/Analog | Target Enzyme | IC50 (µM) | Reference Standard |
| Analog 9 | AChE | 0.10 ± 0.050 | Donepezil (2.16 ± 0.12) |
| Analog 9 | BuChE | 0.20 ± 0.050 | Donepezil (4.5 ± 0.11) |
| Analog 14 | AChE | 0.20 ± 0.050 | Donepezil (2.16 ± 0.12) |
| Analog 14 | BuChE | 0.30 ± 0.050 | Donepezil (4.5 ± 0.11) |
Data is from a study on benzimidazole-based oxazole analogues as cholinesterase inhibitors[4].
In Vivo Validation
Selected benzoxazole analogs have been further evaluated in animal models to assess their efficacy and safety.
Anti-inflammatory Activity
The anti-inflammatory effects of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives were tested in a rat model.
| Compound/Analog | Assay | % Protection | Reference Standard (% Protection) |
| 3a | Carrageenan-induced paw edema | 81.7 | Diclofenac sodium (69.5), Ibuprofen (64.7) |
| 3l | Carrageenan-induced paw edema | Not specified, but among the most active | Diclofenac sodium (69.5), Ibuprofen (64.7) |
| 3n | Carrageenan-induced paw edema | Not specified, but among the most active | Diclofenac sodium (69.5), Ibuprofen (64.7) |
| 3a | Cotton-pellet-induced granuloma | 48.4 | Diclofenac sodium (60.2) |
| 3l | Cotton-pellet-induced granuloma | 39.3 | Diclofenac sodium (60.2) |
| 3n | Cotton-pellet-induced granuloma | 44.0 | Diclofenac sodium (60.2) |
Data is from a study on the anti-inflammatory potential of synthesized benzoxazole derivatives[5].
Antihypertensive Activity
Benzoxazole benzimidazole derivatives were evaluated for their ability to lower blood pressure in spontaneously hypertensive rats.
| Compound/Analog | Activity | Comparison to Standard |
| 1b | Reduced blood pressure | More or equal potency to Losartan |
| 2b | Reduced blood pressure | More or equal potency to Losartan |
Data is from a study on benzoxazole benzimidazole derivatives with antihypertension activities[6].
Antitumor Efficacy
A benzo[d]oxazole analog, B3, was tested for its in vivo antitumor efficacy in a mouse model.
| Compound/Analog | Animal Model | Outcome |
| B3 | CT26 mouse model | Significant in vivo antitumor efficacy |
Data is from a study on benzo[d]oxazoles as dual inhibitors of PD-1/PD-L1 and VISTA[7].
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Antimicrobial Susceptibility Testing (Tube Dilution Method)
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The turbidity of the cultures is adjusted to match a 0.5 McFarland standard.
-
Compound Dilution: The test compounds and standard drugs (Ofloxacin for bacteria, Fluconazole for fungi) are serially diluted in broth to achieve a range of concentrations.
-
Inoculation: Each tube containing the diluted compound is inoculated with the standardized microbial suspension.
-
Incubation: The tubes are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Assay (Sulforhodamine B - SRB Assay)
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzoxazole analogs and a standard drug (e.g., 5-Fluorouracil) for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 540 nm) to determine cell viability. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Model: Wistar albino rats are used.
-
Compound Administration: The test compounds and a standard drug (e.g., Diclofenac sodium) are administered orally to the rats.
-
Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the validation of benzoxazole analogs.
Caption: General workflow for the validation of benzoxazole analogs.
Caption: Dual inhibition of PD-1/PD-L1 and VISTA pathways by a benzoxazole analog.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 6-Benzoxazole Benzimidazole Derivatives with Antihypertension Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies of 6-(Chloromethyl)benzo[d]oxazole-Based Compounds
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount to ensuring therapeutic specificity and mitigating potential toxicity. This guide provides a framework for evaluating the cross-reactivity of 6-(chloromethyl)benzo[d]oxazole-based compounds, a class of molecules with burgeoning interest in medicinal chemistry. While specific cross-reactivity data for this scaffold is not extensively published, this document outlines the standard experimental methodologies and data presentation formats necessary for a thorough investigation, using hypothetical data for illustrative purposes.
The benzoxazole core is a "privileged" scaffold in drug discovery, forming the basis for compounds targeting a wide array of biological targets, including kinases, enzymes, and receptors.[1][2] This inherent biological activity underscores the critical need for comprehensive cross-reactivity profiling to identify any unintended off-target interactions that could lead to adverse effects.
Comparative Analysis of Target Selectivity
A primary goal of cross-reactivity studies is to quantify a compound's selectivity for its intended target versus other related and unrelated biological molecules. This is often expressed as a selectivity index, which is the ratio of the compound's potency (e.g., IC50 or Ki) against off-targets to its potency against the primary target. A higher selectivity index indicates a more specific compound.
The following tables present hypothetical data for a fictional this compound-based compound, "CBO-X," designed as a kinase inhibitor for Target Kinase A.
Table 1: Kinase Selectivity Profile of CBO-X
| Target | IC50 (nM) | Selectivity Index (vs. Target Kinase A) |
| Target Kinase A | 15 | 1 |
| Target Kinase B | 300 | 20 |
| Target Kinase C | 1,200 | 80 |
| Target Kinase D | >10,000 | >667 |
| Target Kinase E | 850 | 57 |
Table 2: Cross-Reactivity Profile of CBO-X against a Panel of Off-Target Receptors and Enzymes
| Off-Target | Assay Type | Activity (% Inhibition @ 1 µM) |
| Receptor X | Radioligand Binding | 8% |
| Receptor Y | Radioligand Binding | 3% |
| Enzyme Z | Enzyme Inhibition | 12% |
| hERG Channel | Electrophysiology | 5% |
Experimental Protocols for Cross-Reactivity Assessment
A thorough assessment of cross-reactivity involves a tiered approach, beginning with broad screening panels and progressing to more detailed mechanistic studies for any identified off-target interactions.
Kinase Panel Screening
This is a high-throughput method to assess the selectivity of a kinase inhibitor against a large number of kinases.
Methodology:
-
Assay Principle: In-vitro kinase activity is measured by quantifying the phosphorylation of a substrate. The assay is performed in the presence and absence of the test compound.
-
Reagents: Purified recombinant kinases, appropriate peptide or protein substrates, ATP (often at or near the Km concentration), and a detection system (e.g., radiometric using ³³P-ATP or non-radiometric using fluorescence or luminescence).
-
Procedure:
-
The test compound is serially diluted to a range of concentrations.
-
The compound dilutions are pre-incubated with the panel of kinases.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no compound). IC50 values are then determined by fitting the data to a dose-response curve.[3][4]
Receptor Binding Assays
These assays determine if a compound binds to a panel of common off-target receptors, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Assay Principle: A competitive binding assay is used where the test compound competes with a known radiolabeled ligand for binding to the receptor.[5][6][7]
-
Reagents: Cell membranes or purified receptors, a high-affinity radioligand for the target receptor, and the test compound.
-
Procedure:
-
A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated (commonly by filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
These assays are used to evaluate the effect of a compound on the activity of various enzymes that are common off-targets.
Methodology:
-
Assay Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound.[8][9]
-
Reagents: Purified enzyme, the enzyme's specific substrate, the test compound, and a suitable buffer system.
-
Procedure:
-
The test compound is pre-incubated with the enzyme.
-
The reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time by measuring the formation of a product or the depletion of a substrate (often via a change in absorbance or fluorescence).
-
-
Data Analysis: The initial reaction rates are determined from the progress curves. The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological interactions.
Caption: Workflow for kinase panel screening to determine compound selectivity.
Caption: On-target vs. off-target effects of a hypothetical compound.
Conclusion
While the full cross-reactivity profile of this compound-based compounds is yet to be publicly detailed, the methodologies outlined in this guide provide a robust framework for their evaluation. By employing systematic kinase, receptor, and enzyme screening panels, researchers can build a comprehensive understanding of a compound's selectivity. This data is not only crucial for lead optimization and candidate selection but also for fulfilling regulatory requirements for preclinical safety assessment.[10][11] The proactive investigation of off-target effects is an indispensable step in the development of safe and effective therapeutics derived from the versatile benzoxazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted kinase selectivity from kinase profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. labcorp.com [labcorp.com]
Benchmarking Synthesis Methods for 6-(Chloromethyl)benzo[d]oxazole: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes for 6-(chloromethyl)benzo[d]oxazole, a valuable building block in medicinal chemistry. The performance of two primary multi-step methodologies is benchmarked, supported by experimental data from analogous reactions, to inform decisions on synthetic strategy.
Two plausible synthetic pathways for this compound have been evaluated: a route proceeding through the intermediate benzo[d]oxazol-6-ylmethanol (Route A) and a second route involving the side-chain chlorination of 6-methylbenzo[d]oxazole (Route B). This guide presents a detailed examination of each step, including experimental protocols and expected yields, to provide a clear comparison of their respective merits and challenges.
Data Summary of Synthetic Routes
The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound. Yields for individual steps are based on reported procedures for analogous transformations due to the limited availability of direct experimental data for this specific target molecule.
| Parameter | Route A: Via Benzo[d]oxazol-6-ylmethanol | Route B: Via 6-Methylbenzo[d]oxazole |
| Starting Material | 4-Amino-3-nitrophenol | 4-Methyl-2-aminophenol |
| Number of Steps | 3 | 2 |
| Overall Estimated Yield | Moderate | Moderate to High |
| Key Intermediates | 4-Amino-3-hydroxybenzyl alcohol, Benzo[d]oxazol-6-ylmethanol | 6-Methylbenzo[d]oxazole |
| Reagents of Note | NaBH₄, Trimethyl orthoformate, Thionyl chloride | Formic acid, N-Chlorosuccinimide (NCS) |
| Potential Challenges | Synthesis and isolation of 4-amino-3-hydroxybenzyl alcohol | Selectivity of side-chain chlorination |
Experimental Protocols and Methodologies
Route A: Synthesis via Benzo[d]oxazol-6-ylmethanol
This three-step synthesis begins with the preparation of the key intermediate, 4-amino-3-hydroxybenzyl alcohol, followed by cyclization to form the benzoxazole ring and subsequent chlorination of the benzylic alcohol.
Step 1: Synthesis of 4-Amino-3-hydroxybenzyl alcohol from 4-Amino-3-nitrophenol (Hypothetical Procedure based on similar reductions)
-
Reaction: The selective reduction of the nitro group and the carboxylic acid (if starting from a benzoic acid precursor) is a critical step. A potential method involves the reduction of a commercially available precursor like 4-amino-3-nitrophenol. A two-stage reduction would be necessary, first reducing the nitro group to an amine and then the phenol to an alcohol, which is not a straightforward conversion. A more plausible precursor would be 4-amino-3-nitrobenzoic acid, which could be reduced to 4-amino-3-aminobenzyl alcohol, followed by diazotization and hydrolysis to install the hydroxyl group. Given the complexity and lack of a direct reported procedure, this step presents a significant challenge. For the purpose of this guide, we will assume this intermediate can be obtained and proceed to the next step.
Step 2: Synthesis of Benzo[d]oxazol-6-ylmethanol
-
Reaction: This step involves the cyclization of 4-amino-3-hydroxybenzyl alcohol with a one-carbon synthon, such as trimethyl orthoformate or formic acid, to form the benzoxazole ring.
-
Experimental Protocol (Analogous to the synthesis of other benzoxazoles):
-
To a solution of 4-amino-3-hydroxybenzyl alcohol (1 equivalent) in an appropriate solvent such as ethanol or toluene, add trimethyl orthoformate (1.2 equivalents) and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield benzo[d]oxazol-6-ylmethanol.
-
-
Expected Yield: Based on similar reactions, yields for this cyclization step are expected to be in the range of 70-85%.
Step 3: Synthesis of this compound
-
Reaction: The final step is the chlorination of the benzylic alcohol using a suitable chlorinating agent like thionyl chloride (SOCl₂).
-
Experimental Protocol:
-
Dissolve benzo[d]oxazol-6-ylmethanol (1 equivalent) in a dry, inert solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete conversion of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Expected Yield: Chlorination of benzylic alcohols with thionyl chloride is generally efficient, with expected yields of 80-95%.
Route B: Synthesis via 6-Methylbenzo[d]oxazole
This two-step approach involves the initial synthesis of 6-methylbenzo[d]oxazole followed by a selective side-chain chlorination.
Step 1: Synthesis of 6-Methylbenzo[d]oxazole
-
Reaction: This synthesis involves the condensation of commercially available 4-methyl-2-aminophenol with formic acid to form the benzoxazole ring.
-
Experimental Protocol:
-
A mixture of 4-methyl-2-aminophenol (1 equivalent) and formic acid (excess, acting as both reagent and solvent) is heated at reflux for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into ice water.
-
The precipitated product is collected by filtration, washed with water until neutral, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
-
Yield: This is a well-established method for benzoxazole synthesis, and yields are typically high, often in the range of 85-95%.
Step 2: Synthesis of this compound
-
Reaction: This step involves the selective free-radical chlorination of the methyl group at the 6-position of the benzoxazole ring using N-chlorosuccinimide (NCS) and a radical initiator.
-
Experimental Protocol:
-
Dissolve 6-methylbenzo[d]oxazole (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining NCS, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
-
-
Yield and Selectivity: Side-chain chlorination can sometimes lead to a mixture of mono-, di-, and tri-chlorinated products. Reaction conditions must be carefully controlled to maximize the yield of the desired mono-chlorinated product. Yields for this step can vary but are estimated to be in the range of 50-70%.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Confirming the Structure of 6-(Chloromethyl)benzo[d]oxazole Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of adducts formed from 6-(chloromethyl)benzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry due to the broad biological activities of benzoxazole derivatives.[1] Given the reactive nature of the chloromethyl group, this compound is expected to form covalent adducts with biological nucleophiles, such as amino acid residues in proteins and DNA bases. Understanding the precise structure of these adducts is critical for elucidating mechanisms of action and potential toxicity.
While direct experimental data for the adducts of this compound is limited in the available literature, this guide offers a framework for their structural confirmation by drawing comparisons with closely related and well-characterized compounds.
Comparison of Expected Adduct Structures
The primary reaction mechanism for this compound involves the nucleophilic substitution of the chlorine atom by biological nucleophiles. The two most common types of adducts anticipated in a biological system are with cysteine residues in proteins and guanine bases in DNA.
Table 1: Comparison of Potential this compound Adducts
| Adduct Type | Nucleophile | Expected Adduct Structure | Key Structural Feature |
| Protein Adduct | Cysteine | S-(benzo[d]oxazol-6-ylmethyl)cysteine | Thioether linkage between the methylene bridge and the cysteine sulfur. |
| DNA Adduct | Guanine | N7-(benzo[d]oxazol-6-ylmethyl)guanine | Covalent bond between the methylene bridge and the N7 position of the guanine ring.[2] |
Experimental Protocols for Structural Confirmation
Based on established methodologies for analogous compounds, the following experimental protocols are recommended for confirming the structures of this compound adducts.
Synthesis of Adducts (General Procedure)
A general approach to synthesizing adducts for characterization involves reacting this compound with the nucleophile of interest (e.g., N-acetyl-L-cysteine or deoxyguanosine) in a suitable solvent system.
Protocol for Cysteine Adduct Synthesis (Analogous Approach):
-
Dissolve this compound and a molar excess of N-acetyl-L-cysteine in a solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, like potassium carbonate, to facilitate the reaction.[3]
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product by column chromatography on silica gel.
Protocol for Guanine Adduct Synthesis (Analogous Approach):
-
React this compound with deoxyguanosine in a polar aprotic solvent.
-
The reaction may require elevated temperatures to proceed.
-
Isolate the adducts using high-performance liquid chromatography (HPLC).[4]
Spectroscopic and Spectrometric Analysis
Confirmation of the adduct structures relies on a combination of spectroscopic and spectrometric techniques.
Table 2: Analytical Techniques for Adduct Characterization
| Technique | Expected Observations for Cysteine Adduct | Expected Observations for Guanine Adduct |
| ¹H NMR | Appearance of a singlet for the methylene bridge protons (CH₂-S), typically in the range of 4.0-4.6 ppm. Disappearance of the chloromethyl proton signal. | Appearance of a singlet for the methylene bridge protons (CH₂-N7), likely shifted downfield compared to the cysteine adduct. Characteristic shifts for the guanine protons will be observed. |
| ¹³C NMR | A signal for the methylene carbon (CH₂-S). | A signal for the methylene carbon (CH₂-N7). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the addition of the benzo[d]oxazol-6-ylmethyl moiety (C₈H₆NO) to the mass of cysteine. | A molecular ion peak corresponding to the addition of the benzo[d]oxazol-6-ylmethyl moiety to the mass of guanine. |
| Infrared (IR) Spectroscopy | Presence of characteristic benzoxazole ring vibrations and bands associated with the thioether linkage. | Presence of characteristic benzoxazole and guanine ring vibrations. |
Visualization of Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general workflow for adduct characterization and the proposed reaction pathway.
Caption: General workflow for the synthesis and structural confirmation of this compound adducts.
Caption: Proposed SN2 reaction pathway for the formation of covalent adducts.
Alternative Structures for Comparison
For a comprehensive analysis, it is valuable to compare the expected adducts of this compound with those formed from other chloromethyl-substituted heterocyclic compounds.
Table 3: Comparison with Adducts of an Alternative Compound: 2-(Chloromethyl)benzimidazole
| Feature | This compound Adducts | 2-(Chloromethyl)benzimidazole Adducts | Key Differences |
| Parent Heterocycle | Benzo[d]oxazole | Benzimidazole | The oxazole ring contains an oxygen atom, while the imidazole ring contains a nitrogen atom at the corresponding position. |
| Reactivity | The chloromethyl group is activated by the electron-withdrawing nature of the benzoxazole ring system. | The chloromethyl group is also activated, and the reactivity can be influenced by the N-H proton of the imidazole ring. | Subtle differences in electronic effects may lead to variations in reaction kinetics. |
| Spectroscopic Signatures | NMR and IR spectra will be characteristic of the benzoxazole moiety. | NMR and IR spectra will show features of the benzimidazole ring, including a signal for the N-H proton.[3][5] | The presence of the N-H proton in benzimidazole adducts provides an additional spectroscopic handle for characterization. |
Conclusion
References
- 1. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-(Chloromethyl)benzo[d]oxazole: A Step-by-Step Guide
For Immediate Release
Based on available safety data for analogous compounds, 6-(Chloromethyl)benzo[d]oxazole is presumed to be toxic if swallowed, in contact with skin, or inhaled.[1][2] It is also expected to cause serious eye irritation and potential respiratory irritation.[1] Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment and in a controlled environment.
Hazard Profile and Safety Summary
The table below summarizes the presumed hazards of this compound based on data from related chemical structures.
| Hazard Category | Description | Primary Precaution |
| Acute Oral Toxicity | Toxic if swallowed.[1][2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2] |
| Acute Dermal Toxicity | Toxic in contact with skin.[1] | Wear protective gloves and clothing.[1] |
| Acute Inhalation Toxicity | Harmful if inhaled.[1] | Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear safety glasses with side-shields or chemical goggles.[3] |
| Aquatic Toxicity | Harmful to aquatic life.[1] | Avoid release to the environment.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated containers must be managed through an approved hazardous waste program. The following workflow outlines the necessary steps for safe disposal.
Caption: Workflow for the proper disposal of this compound.
Detailed Experimental Protocols
1. Personal Protective Equipment (PPE): Before handling the waste, ensure the following PPE is worn:
-
Gloves: Nitrile rubber gloves.[4]
-
Protective Clothing: A lab coat or chemical-resistant apron.
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[3]
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing paper, gloves, wipes), and empty containers in a designated, leak-proof, and sealable hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: "Empty" containers of this compound must be treated as hazardous waste and disposed of accordingly.[3][5]
3. Spill and Decontamination Procedures: In the event of a spill, the following steps should be taken:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Do not allow the chemical or cleanup materials to enter drains or waterways.[1]
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for handling this compound waste.
Caption: Decision tree for waste segregation and disposal.
Ultimately, all waste contaminated with this compound must be disposed of through an approved waste disposal plant.[1][2][3] Always consult your institution's EHS office for specific guidance and to ensure compliance with local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
